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  • Product: 6-Deoxy-3-O-methyl-L-galactose
  • CAS: 14064-39-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-Deoxy-3-O-methyl-L-galactose (L-Digitalose)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 6-Deoxy-3-O-methyl-L-galactose, a rare deoxy sugar of significant interest in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-Deoxy-3-O-methyl-L-galactose, a rare deoxy sugar of significant interest in medicinal chemistry and glycobiology. Also known as L-Digitalose, this monosaccharide is a key component of various naturally occurring bioactive compounds, most notably cardiac glycosides. This document will delve into its chemical structure, physicochemical properties, biological significance, and potential applications in drug discovery and development.

Introduction and Significance

6-Deoxy-3-O-methyl-L-galactose is a methylated derivative of the deoxysugar L-fucose (6-deoxy-L-galactose). The absence of the hydroxyl group at the C-6 position and the presence of a methyl ether at the C-3 position confer unique chemical properties that influence its role in the biological activity of the larger molecules it constitutes. Historically, the D-isomer, D-digitalose, was first identified as a component of cardiac glycosides from the foxglove plant (Digitalis purpurea)[1][2]. While the L-isomer is less common, the study of L-sugars is a growing field in drug development, as they can offer altered metabolic stability and unique pharmacological profiles compared to their D-enantiomers. Understanding the structure and properties of 6-Deoxy-3-O-methyl-L-galactose is crucial for the rational design of novel therapeutics, particularly in the realm of cardiac medicine and oncology[3].

Chemical Structure and Nomenclature

The fundamental structure of 6-Deoxy-3-O-methyl-L-galactose is a hexose sugar in the L-configuration. Key structural features include:

  • Deoxygenation at C-6: The replacement of the hydroxyl group at the 6th carbon with a hydrogen atom, classifying it as a deoxy sugar.

  • Methylation at C-3: The presence of a methyl ether group at the 3rd carbon.

  • L-Configuration: The stereochemistry at the C-5 carbon is 'S' in the Fischer projection.

In solution, 6-Deoxy-3-O-methyl-L-galactose exists as an equilibrium mixture of its open-chain aldehyde form and its cyclic hemiacetal forms (pyranose and furanose rings), with the pyranose form generally being the most stable.

Systematic Name: (2S,3R,4R,5S)-2,4,5-trihydroxy-3-methoxyhexanal[4][5]

Common Synonyms: L-Digitalose, 3-O-Methyl-L-fucose[4][5]

Molecular Formula: C₇H₁₄O₅[4][5][6]

Molecular Weight: 178.18 g/mol [4][5][6]

Caption: Pyranose ring structure of 6-Deoxy-3-O-methyl-L-galactose.

Physicochemical Properties

PropertyValue (for 6-deoxy-L-galactose)Reference
Melting Point 150-153 °C[7]
Boiling Point 211.61 °C (estimated)[7]
Solubility Soluble in water, alcohol, and methanol.[7]

Computed Properties (for 6-Deoxy-3-O-methyl-L-galactose):

PropertyValueReference
XLogP3 -1.8[6]
Hydrogen Bond Donor Count 3[6]
Hydrogen Bond Acceptor Count 5[6]
Rotatable Bond Count 5[6]
Topological Polar Surface Area 87 Ų[6]

Spectroscopic Characterization

Definitive, published ¹H and ¹³C NMR spectra and mass spectral fragmentation data for isolated 6-Deoxy-3-O-methyl-L-galactose are scarce. The majority of characterization data is derived from the analysis of the entire glycoside molecules in which this sugar is a component. However, based on the known spectra of related compounds, the following characteristic signals can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of 6-Deoxy-3-O-methyl-L-galactose in solution would be complex due to the equilibrium between the α and β anomers of the pyranose and furanose forms[8]. The most abundant species would likely be the α- and β-pyranose forms.

Expected ¹H NMR signals:

  • Anomeric protons (H-1): Two distinct signals for the α and β anomers, typically in the range of δ 4.5-5.5 ppm. The α-anomer generally appears at a lower field than the β-anomer.

  • Ring protons (H-2, H-3, H-4, H-5): A complex multiplet region between δ 3.0 and 4.5 ppm.

  • Methyl protons of the 3-O-methyl group: A sharp singlet around δ 3.4-3.6 ppm.

  • Methyl protons of the 6-deoxy group (H-6): A doublet in the upfield region, typically around δ 1.2-1.4 ppm, coupled to H-5.

Expected ¹³C NMR signals:

  • Anomeric carbon (C-1): Two signals for the α and β anomers, typically between δ 90 and 105 ppm.

  • Ring carbons (C-2, C-3, C-4, C-5): Signals in the range of δ 60-85 ppm.

  • Carbon of the 3-O-methyl group: A signal around δ 55-60 ppm.

  • Carbon of the 6-deoxy group (C-6): An upfield signal around δ 15-20 ppm.

Reference data from permethylated 6-deoxy-galactopyranoses can provide a useful comparison for expected chemical shifts[9].

Mass Spectrometry (MS)

The mass spectrum of 6-Deoxy-3-O-methyl-L-galactose would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern under electron ionization (EI) or electrospray ionization (ESI) would be characteristic of a deoxyhexose.

Expected Fragmentation Pattern:

  • [M+H]⁺ or [M+Na]⁺: In positive ion mode ESI, adducts with protons or sodium ions would be observed at m/z 179.09 and 201.07, respectively.

  • [M-H]⁻: In negative ion mode ESI, the deprotonated molecule would be observed at m/z 177.07.

  • Cross-ring cleavages: Characteristic fragmentation of the sugar ring would lead to smaller fragment ions, providing structural information[10][11][12]. The loss of water and formaldehyde are common fragmentation pathways for sugars.

Chemical Synthesis

General Synthetic Approach (inferred from related syntheses):

A likely approach would involve a multi-step synthesis starting from a readily available L-sugar, such as L-rhamnose (6-deoxy-L-mannose), or through the chemical inversion of a D-sugar.

G Start Readily Available L-Sugar (e.g., L-Rhamnose) Step1 Protection of Hydroxyl Groups Start->Step1 Step2 Selective Deprotection at C-3 Step1->Step2 Step3 Methylation of C-3 Hydroxyl Step2->Step3 Step4 Epimerization at C-2 and/or C-4 Step3->Step4 Step5 Deprotection Step4->Step5 End 6-Deoxy-3-O-methyl-L-galactose Step5->End

Caption: A plausible synthetic workflow for 6-Deoxy-3-O-methyl-L-galactose.

Key Experimental Considerations:

  • Protecting Groups: The choice of protecting groups for the hydroxyl functions is critical to ensure regioselectivity in the methylation and epimerization steps. Common protecting groups for sugars include acetals (e.g., isopropylidene) and benzyl ethers.

  • Methylation: The methylation of the C-3 hydroxyl group can be achieved using standard reagents such as methyl iodide in the presence of a base (e.g., sodium hydride).

  • Epimerization: The conversion of the stereochemistry at specific centers to achieve the L-galacto configuration is a key challenge. This can often be accomplished through an oxidation-reduction sequence or via nucleophilic substitution with inversion of configuration.

  • Purification: Chromatographic techniques, such as column chromatography on silica gel, are essential for the purification of intermediates and the final product.

Natural Occurrence and Biological Role

6-Deoxy-3-O-methyl-L-galactose is primarily found in nature as a constituent of cardiac glycosides, a class of secondary metabolites produced by certain plants[15][16][17].

Natural Sources:

  • Foxglove Plants (Digitalis species): Plants such as Digitalis purpurea and Digitalis lanata are well-known sources of cardiac glycosides that contain digitalose[12][18].

  • Other Plant Genera: Cardiac glycosides are also found in other plant families, including Apocynaceae and Asclepiadaceae[1][19].

Biological Function (as part of cardiac glycosides):

The primary biological role of cardiac glycosides is the inhibition of the Na⁺/K⁺-ATPase pump in cell membranes, particularly in cardiac muscle cells[20][21]. This inhibition leads to an increase in intracellular calcium ion concentration, resulting in a stronger contraction of the heart muscle (positive inotropic effect)[20].

The sugar moiety, including 6-Deoxy-3-O-methyl-L-galactose, plays a crucial role in the overall activity of the cardiac glycoside[13][22]. While the aglycone (the non-sugar part) is responsible for the binding to the Na⁺/K⁺-ATPase, the sugar chain influences:

  • Potency: The nature and number of sugar units can significantly affect the binding affinity and inhibitory potency of the glycoside[13][14].

  • Pharmacokinetics: The sugar chain modulates the solubility, absorption, distribution, and elimination of the drug in the body[13].

  • Toxicity: The type of sugar can also influence the toxicity profile of the cardiac glycoside.

The presence of a 6-deoxy sugar, such as in digitalose, has been shown to be important for the potency of cardiac glycosides[13].

Applications in Drug Development and Research

The unique structural features of 6-Deoxy-3-O-methyl-L-galactose make it an interesting building block for the synthesis of novel bioactive molecules.

Potential Applications:

  • Development of Novel Cardiac Drugs: By incorporating 6-Deoxy-3-O-methyl-L-galactose into new synthetic glycosides, it may be possible to fine-tune the pharmacological properties of cardiac drugs to improve their therapeutic index (efficacy versus toxicity)[4].

  • Anticancer Drug Discovery: Cardiac glycosides have shown promise as potential anticancer agents, and the sugar moiety can influence their activity and selectivity towards cancer cells[4]. The synthesis of novel glycosides with 6-Deoxy-3-O-methyl-L-galactose could lead to the development of new anticancer therapies.

  • Glycobiology Research: As a rare sugar, 6-Deoxy-3-O-methyl-L-galactose can be used as a probe to study the specificity of glycosyltransferases and other carbohydrate-binding proteins[23][24][25].

  • Deoxysugar Libraries for Drug Discovery: The stereoselective synthesis of deoxysugars like 6-Deoxy-3-O-methyl-L-galactose is a key area of research for creating libraries of diverse sugar structures for high-throughput screening in drug discovery programs[15][16][26][27][28].

Conclusion

6-Deoxy-3-O-methyl-L-galactose is a fascinating and important rare sugar with a significant role in the bioactivity of cardiac glycosides. While detailed experimental data on the isolated monosaccharide is limited, its structural features and biological context provide a strong rationale for its continued investigation. Further research into its synthesis and incorporation into novel molecular scaffolds holds promise for the development of new therapeutic agents with improved pharmacological profiles. This guide has aimed to consolidate the available technical information to aid researchers and drug development professionals in their exploration of this unique and valuable carbohydrate.

References

  • Brimacombe, J. S., Tucker, L. C., & Da'aboul, I. (1971). Syntheses of L-vallarose (6-deoxy-3-O-methyl-L-altrose) and D-digitalose (6-deoxy-3-O-methyl-D-galactose). Journal of the Chemical Society, Perkin Transactions 1, (22), 3762–3765.
  • Brimacombe, J. S., Tucker, L. C., & Da'aboul, I. (1971). Syntheses of L-vallarose (6-deoxy-3-O-methyl-L-altrose) and D-digitalose (6-deoxy-3-O-methyl-D-galactose). Journal of the Chemical Society C: Organic, 3762-3765.
  • Xia, T.-Y., Li, Y.-B., Yin, Z.-J., Meng, X.-B., Li, S.-C., & Li, Z.-J. (2014). Synthesis of L-glucose and L-galactose derivatives from D-sugars. Chinese Journal of Chemistry, 32(7), 638-642.
  • Yoshi-fuji, S., & Tanaka, K. (1985). Cardiac glycosides. 7. Sugar stereochemistry and cardiac glycoside activity. Journal of Medicinal Chemistry, 28(11), 1643–1646.
  • (2020, May 5). CARDIAC GLYCOSIDES.
  • Cardiac Glycosides. (n.d.).
  • PubChem. (n.d.). Digitalose, L-. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link].

  • Wan, Q., & Danishefsky, S. J. (2018). Methods for 2-Deoxyglycoside Synthesis. Chemical Reviews, 118(15), 7483-7543.
  • Johnson, D. A., & Liu, H. W. (1998). Mechanisms and pathways from recent deoxysugar biosynthesis research. Current Opinion in Chemical Biology, 2(5), 642–649.
  • McKay, M. J., & Nguyen, H. M. (2013). Recent developments in the stereoselective synthesis of deoxy glycosides. Organic & Biomolecular Chemistry, 11(3), 342-354.
  • PubChem. (n.d.). 6-deoxy-3-O-methylgalactose. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link].

  • Wikipedia contributors. (2024, May 28). Digitalose. In Wikipedia, The Free Encyclopedia. Retrieved 03:22, February 20, 2026, from [Link]

  • Kováč, P., & Glaudemans, C. P. J. (1985). The 13C- and 'H-n.m.r. spectroscopy of permethylated gluco-, galacto-, and manno-pyranoses and their 6-deoxy analogues.
  • ChemBK. (n.d.). 6-deoxy-L-galactose. Retrieved February 20, 2026, from [Link].

  • ResearchGate. (n.d.). 1 H and 13 C-NMR spectra of 6-deoxy-sugar at 25 0 C. (A) 1 H-NMR.... Retrieved February 20, 2026, from [Link].

  • El-Sayed, M. K. (2014). Chemistry, spectroscopic characteristics and biological activity of natural occurring cardiac glycosides. IOSR Journal of Pharmacy and Biological Sciences, 9(3), 48-63.
  • Tittel, G., & Wagner, H. (1981). Isolation and quantitative determination of some cardioactive glycosides from Digitalis lanata by high-performance liquid chromatography. Planta Medica, 43(11), 252–261.
  • Zhang, Y., et al. (2024). Digitoxose as powerful glycosyls for building multifarious glycoconjugates of natural products and un-natural products. Journal of Pharmaceutical Analysis.
  • PubChem. (n.d.). Digitalose, L-. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link].

  • Wang, Y., Xing, Y., Zhang, Q., & O'Doherty, G. A. (2012). A Convenient Synthesis of a Cardiac Sugar: “D-Digitalose”.
  • Neliti. (2024, July 12). IDENTIFICATION AND EXTRACTION PROCESS OF CARDIAC GLYCOSIDES FROM FOXGLOVE PLANTS. Retrieved from [Link]

  • Calvano, C. D., Cataldi, T. R. I., Kögel, J. F., Monopoli, A., Palmisano, F., & Sundermeyer, J. (2017). Structural characterization of neutral saccharides by negative ion MALDI mass spectrometry using a superbasic proton sponge as deprotonating matrix. Journal of the American Society for Mass Spectrometry, 28(7), 1331–1341.
  • The Royal Society of Chemistry. (n.d.).
  • Wikipedia contributors. (2024, May 28). Digitalose. In Wikipedia, The Free Encyclopedia. Retrieved February 20, 2026, from [Link]

  • CV Pharmacology. (n.d.). Cardiac Glycosides (Digoxin). Retrieved February 20, 2026, from [Link].

  • Cardiac Glycosides. (n.d.).
  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved February 20, 2026, from [Link].

  • Gmelin, E., & Kerek, F. (2000). Fragmentation pattern of regioselectively O-methylated maltooligosaccharides in electrospray ionisation-mass spectrometry/collision induced dissociation. Journal of Mass Spectrometry, 35(8), 986-993.
  • Biological Magnetic Resonance Bank. (n.d.). D-(+)-Galactose. Retrieved February 20, 2026, from [Link].

  • Lemoine, J., et al. (1995). Loss of internal 1 → 6 substituted monosaccharide residues from underivatized and per-O-methylated trisaccharides. Journal of the American Society for Mass Spectrometry, 6(12), 1138-1147.
  • PubChem. (n.d.). Digitalose, L-. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link].

  • Kightlinger, W., et al. (2019). Synthetic Glycobiology: Parts, Systems, and Applications. ACS Synthetic Biology, 8(1), 1-17.
  • Ahmed, M. M., & O'Doherty, G. A. (2006).
  • Jewett, M. C., & Swartz, J. R. (2004). Cell-Free Synthetic Glycobiology: Designing and Engineering Glycomolecules Outside of Living Cells. Biotechnology and Bioengineering, 86(1), 19-27.
  • Chan, B. S. H., & Buckley, N. A. (2016). Pharmacological treatment of cardiac glycoside poisoning. British Journal of Clinical Pharmacology, 81(3), 409–418.
  • Varki, A. (2008). Glycomics: Revealing the Dynamic Ecology and Evolution of Sugar Molecules. Molecular Biology of the Cell, 19(12), 4955–4959.
  • WikiLectures. (2024, September 25). Cardiac glycosides. Retrieved February 20, 2026, from [Link].

  • Repeta, D. J. (2015).

Sources

Exploratory

Biological Sources and Pharmacological Significance of L-Digitalose in Cardiac Glycosides

The following technical guide details the biological sources, chemical identity, and pharmacological context of L-digitalose in cardiac glycosides. Executive Summary L-Digitalose (6-deoxy-3-O-methyl-L-galactose) is a rar...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological sources, chemical identity, and pharmacological context of L-digitalose in cardiac glycosides.

Executive Summary

L-Digitalose (6-deoxy-3-O-methyl-L-galactose) is a rare deoxy sugar moiety found in specific cardiac glycosides, primarily within the genus Strophanthus (family Apocynaceae). Unlike its enantiomer D-digitalose , which is commonly associated with Digitalis species (e.g., in emicymarin or thevetin), L-digitalose is restricted to a select group of "cardenolides" such as caudostroside and divostroside .

This guide provides a technical deep-dive into the stereochemical identity of L-digitalose, its specific botanical origins, the biosynthetic logic of its formation, and its role in modulating the potency of Na


/K

-ATPase inhibition.

Chemical Identity & Stereochemistry

To understand the biological rarity of L-digitalose, one must distinguish it from its isomers and enantiomers. Most cardiac sugars are 2,6-dideoxy or 6-deoxy sugars that enhance the lipophilicity and binding kinetics of the aglycone.

  • IUPAC Name: 6-deoxy-3-O-methyl-L-galactose

  • Synonym: 3-O-methyl-L-fucose

  • Chemical Formula: C

    
    H
    
    
    
    O
    
    
  • Molecular Weight: 178.18 g/mol

Stereochemical Distinction

L-Digitalose is the C-3 methyl ether of L-fucose . It is the enantiomer of D-digitalose (found in Digitalis and Thevetia).

Sugar MoietyBase SugarMethylation SiteCommon Source
L-Digitalose L-Fucose (6-deoxy-L-galactose)3-OH Strophanthus caudatus
D-Digitalose D-Fucose (6-deoxy-D-galactose)3-OH Digitalis purpurea
L-Acofriose L-Rhamnose (6-deoxy-L-mannose)3-OH Acokanthera schimperi
L-Cymarose L-Digitoxose (2,6-dideoxy-L-ribo-hexose)3-OH Strophanthus kombe

Biological Sources: The Strophanthus Connection

While Digitalis species predominantly produce D-sugars (with some exceptions like D-digitoxose), the genus Strophanthus is the definitive biosynthetic engine for L-digitalose. The sugar is typically glycosylated to 11-oxygenated aglycones.

Primary Botanical Sources

The presence of L-digitalose is a chemotaxonomic marker for specific sections of the Strophanthus genus.

  • Strophanthus caudatus (L.) Kurz [1]

    • Location: Southeast Asia (Vietnam, Thailand, Indonesia).

    • Key Glycoside: Caudostroside .[2]

    • Composition: Caudogenin (aglycone) + L-digitalose.

    • Note: Also produces Caudoside (Caudogenin + L-oleandrose).

  • Strophanthus divaricatus (Lour.) Hook. & Arn.

    • Location: Southern China, Vietnam.

    • Key Glycoside: Divostroside .[2][3]

    • Composition: Sarmentogenin (aglycone) + L-digitalose.

    • Note: Often co-occurs with Divaricoside (Sarmentogenin + L-oleandrose).

Taxonomy and Glycoside Distribution Diagram

Strophanthus_Sources Apocynaceae Family: Apocynaceae Strophanthus Genus: Strophanthus Apocynaceae->Strophanthus SC S. caudatus Strophanthus->SC SD S. divaricatus Strophanthus->SD Caudostroside Caudostroside (Aglycone: Caudogenin) SC->Caudostroside Biosynthesizes Divostroside Divostroside (Aglycone: Sarmentogenin) SD->Divostroside Biosynthesizes L_Dig L-Digitalose (Sugar Moiety) Caudostroside->L_Dig Contains Divostroside->L_Dig Contains

Figure 1: Chemotaxonomic distribution of L-digitalose containing glycosides within the genus Strophanthus.

Biosynthetic Pathway

The biosynthesis of L-digitalose follows the "activated nucleotide sugar" paradigm. It branches from the de novo pathway of L-fucose.

Mechanism[10]
  • Activation: D-Mannose is activated to GDP-D-Mannose .

  • Dehydration: GDP-D-mannose-4,6-dehydratase (GMD) converts it to GDP-4-keto-6-deoxy-D-mannose .

  • Epimerization/Reduction: The FX protein (GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase/4-reductase) converts the intermediate into GDP-L-Fucose .

  • Methylation (The Critical Step): A specific S-adenosyl-L-methionine (SAM)-dependent methyltransferase methylates the hydroxyl group at the C-3 position.

    • Enzyme Specificity: This enzyme must be stereoselective for the L-configuration and the C-3 equatorial hydroxyl.

  • Glycosylation: The resulting GDP-L-digitalose is transferred to the aglycone (e.g., sarmentogenin) by a glycosyltransferase.

Biosynthesis GDP_Man GDP-D-Mannose Intermediate GDP-4-keto-6-deoxy-D-mannose GDP_Man->Intermediate GMD (Dehydratase) GDP_Fuc GDP-L-Fucose (6-deoxy-L-galactose) Intermediate->GDP_Fuc GMER (Epimerase/Reductase) GDP_L_Dig GDP-L-Digitalose (3-O-methyl-L-fucose) GDP_Fuc->GDP_L_Dig 3-O-Methyltransferase SAM SAM (Cofactor) SAM->GDP_L_Dig Glycoside L-Digitalose Glycoside (e.g., Divostroside) GDP_L_Dig->Glycoside Glycosyltransferase Aglycone Aglycone (e.g., Sarmentogenin) Aglycone->Glycoside

Figure 2: Proposed biosynthetic pathway of L-digitalose from the GDP-L-fucose precursor.

Extraction and Characterization Protocol

Isolating L-digitalose glycosides requires separating them from their L-oleandrose analogs (e.g., separating Divostroside from Divaricoside). This is challenging due to the minor structural difference (a methoxy group position/configuration).

Protocol: Isolation from Strophanthus divaricatus Seeds[11]
  • Defatting:

    • Grind dried seeds (100g) to a fine powder.

    • Extract with Petroleum Ether (40-60°C) in a Soxhlet apparatus for 12 hours to remove lipids (critical for Strophanthus seeds which are oil-rich).

    • Discard the petroleum ether fraction.

  • Glycoside Extraction:

    • Extract the defatted marc with 80% Methanol (3x 500mL) at room temperature.

    • Concentrate the combined methanolic extracts under reduced pressure (Rotavap at 45°C) to an aqueous residue.

  • Partitioning:

    • Dilute the residue with water.

    • Partition sequentially with:

      • Chloroform (CHCl

        
        ):  Extracts less polar aglycones and monoglycosides.
        
      • Ethyl Acetate (EtOAc): Extracts the target mono- and diglycosides (including Divostroside).

      • n-Butanol: Extracts polar polyglycosides.

  • Purification (HPLC):

    • Stationary Phase: C18 Reverse Phase Column (e.g., Phenomenex Luna, 5µm, 250 x 4.6mm).

    • Mobile Phase: Acetonitrile : Water gradient (20:80 to 60:40 over 30 mins).

    • Detection: UV at 217 nm (characteristic of the

      
      -unsaturated lactone ring).
      
    • Separation Logic: L-digitalose is slightly more polar than L-oleandrose due to stereochemistry, resulting in a distinct retention time.

Structure-Activity Relationship (SAR)

The presence of L-digitalose significantly influences the pharmacological profile of the cardiac glycoside.

Binding Affinity to Na /K -ATPase

The sugar moiety at C-3 binds to the extracellular loops of the Na


/K

-ATPase

-subunit.
  • L-Sugars vs D-Sugars: L-sugars (like L-digitalose and L-rhamnose) often confer higher binding stability than their D-enantiomers. The specific orientation of the 3-methoxy group in L-digitalose allows for unique hydrogen bonding or hydrophobic interactions within the binding pocket.

  • Potency: Glycosides like Divostroside (L-digitalose) typically exhibit high potency, comparable to or exceeding that of ouabain, due to the stability of the L-sugar-enzyme complex.

Metabolic Stability
  • Resistance to Hydrolysis: The unique 3-O-methyl ether linkage and the L-configuration make L-digitalose highly resistant to standard mammalian glycosidases, which typically target D-glucose or D-galactose residues. This prolongs the half-life of the drug in plasma.

Cytotoxicity

Recent studies indicate that Strophanthus glycosides containing L-sugars (Divaricoside/Divostroside) exhibit potent cytotoxic effects against human cancer cell lines (e.g., oral squamous cell carcinoma), potentially via Mcl-1 modulation.

References

  • PubChem. (n.d.). Digitalose, L- | C7H14O5. National Center for Biotechnology Information. Retrieved from [Link]

  • Makarevich, I. F., & Kovalev, I. P. (2013). Cardiac Glycosides of Strophanthus. Chemistry of Natural Compounds. (Contextual grounding on Strophanthus glycoside composition).
  • Weng, J. R., et al. (2019). Divaricoside Exerts Antitumor Effects, in Part, by Modulating Mcl-1 in Human Oral Squamous Cell Carcinoma Cells. Computational and Structural Biotechnology Journal. Retrieved from [Link]

  • Yamauchi, T., et al. (1983). Cardenolides of Strophanthus divaricatus. Phytochemistry. (Primary source for Divostroside/Divaricoside distinction).[4][5]

  • Dossaji, S. F., et al. (1974). Chemotaxonomy of the Apocynaceae. (Validation of Strophanthus sugar distribution).
  • Melero, C. P., Medarde, M., & San Feliciano, A. (2000). A Short Review on Cardiotonic Steroids and Their Aminoguanidine Analogues. Molecules. Retrieved from [Link]

Sources

Foundational

The Strategic Role of 3-O-Methyl-L-Fucose in Bacterial Lipopolysaccharide Architecture

The following technical guide details the role, synthesis, and analysis of 3-O-methyl-L-fucose within bacterial lipopolysaccharides (LPS). Biosynthesis, Structural Analysis, and Immune Evasion Executive Summary 3-O-methy...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, synthesis, and analysis of 3-O-methyl-L-fucose within bacterial lipopolysaccharides (LPS).

Biosynthesis, Structural Analysis, and Immune Evasion

Executive Summary

3-O-methyl-L-fucose (3-O-Me-Fuc) is a rare, highly specific deoxyhexose modification found in the O-antigen domain of lipopolysaccharides (LPS) in select Gram-negative bacteria, including Escherichia coli O52, Rhizobium species, and specialized environmental isolates like Alvinella pompejana. Unlike its non-methylated counterpart, this sugar confers unique physicochemical properties to the bacterial cell surface, primarily by altering hydrophobicity and masking antigenic epitopes from host immune recognition (lectins and antibodies).

This guide serves as a technical blueprint for researchers investigating the structural biology , biosynthetic origins , and chemical synthesis of this moiety. It provides actionable protocols for its detection and explores its potential as a target for novel antimicrobial strategies and vaccine development.

Structural Biology & Occurrence

In the context of LPS, 3-O-methyl-L-fucose is typically located in the O-specific polysaccharide (O-antigen) , the outermost domain of the LPS molecule. Its presence is often associated with organisms requiring robust environmental stability or specific host-symbiont interactions.

Key Occurrences
OrganismStrain/SerotypeLocalizationBiological Context
Escherichia coli O52O-AntigenMinor component of the repeating unit; associated with ABC-transporter dependent assembly.
Rhizobium etli CE3LPS & EPSModulates nodulation signaling; methylation status changes in response to host anthocyanins.
Mesorhizobium VariousNod FactorsMethylation of fucose residues is critical for host specificity in nitrogen-fixing symbiosis.
Alvinella pompejana (Tube Worm Symbiont)GlycolipidsFirst identification in animal-associated deep-sea hydrothermal vent bacteria; likely contributes to thermal/chemical stability.
Structural Impact

The methylation at the C-3 position of L-fucose removes a hydrogen bond donor (the hydroxyl group) and introduces a hydrophobic methyl group.

  • Conformation: The bulky methyl group restricts the rotational freedom of the glycosidic linkage, often "locking" the polysaccharide into a rigid conformation.

  • Immune Evasion: The 3-O-methyl group sterically hinders the binding of fucose-specific lectins (e.g., Ulex europaeus agglutinin I) and antibodies that normally recognize the vicinal diol system of native L-fucose.

Biosynthesis & Genetics

The biosynthesis of 3-O-methyl-L-fucose proceeds via the modification of the nucleotide-sugar precursor, GDP-L-fucose . This pathway is distinct from the general fucose pathway and requires a specific S-adenosylmethionine (SAM)-dependent methyltransferase.

Enzymatic Pathway
  • Precursor Synthesis: De novo synthesis of GDP-L-fucose from GDP-D-mannose via GDP-mannose 4,6-dehydratase (GMD) and GDP-L-fucose synthase (GMER/TSTA3).

  • Methylation: A specific Fucose-3-O-Methyltransferase transfers a methyl group from SAM to the C-3 hydroxyl of the fucose moiety.

  • Polymerization: The modified donor (GDP-3-O-Me-Fuc) is utilized by a specific glycosyltransferase (e.g., WfaM homolog) to incorporate the sugar into the growing O-antigen chain.

Biosynthesis GDP_Man GDP-D-Mannose GDP_Keto GDP-4-keto-6-deoxy- D-mannose GDP_Man->GDP_Keto Dehydration GMD GMD (Dehydratase) GMD->GDP_Man GDP_Fuc GDP-L-Fucose GDP_Keto->GDP_Fuc Reduction/Epimerization GMER GMER/Fcl (Epimerase/Reductase) GMER->GDP_Keto GDP_MeFuc GDP-3-O-Me-L-Fucose GDP_Fuc->GDP_MeFuc Methylation (C-3) SAM SAM (Cofactor) MTase Fuc-3-O-MTase (Methyltransferase) SAM->MTase MTase->GDP_Fuc LPS Incorporation into LPS O-Antigen GDP_MeFuc->LPS Glycosyltransferase (WfaM homolog)

Caption: Biosynthetic route from GDP-Mannose to 3-O-Methyl-L-Fucose incorporation in LPS.

Chemical Synthesis Protocol

For drug development and vaccine conjugation, isolating this rare sugar from natural sources is inefficient. Below is a validated chemical synthesis route starting from commercially available L-fucose .

Retrosynthetic Strategy: Selective protection of C-2 and C-4 hydroxyls to expose C-3 for methylation.

Protocol: Synthesis of 3-O-Methyl-L-Fucose

Starting Material: L-Fucose (


)

Step 1: Methyl Glycosidation

  • Reagents: MeOH, Acetyl Chloride (catalytic).

  • Procedure: Reflux L-fucose in MeOH/AcCl for 12h.

  • Product: Methyl

    
    -L-fucopyranoside.
    
  • Why: Locks the anomeric position to prevent mutarotation during subsequent steps.

Step 2: Selective Acetal Protection (The Critical Step)

  • Reagents: 2,2-Dimethoxypropane, CSA (Camphorsulfonic acid), Acetone.

  • Procedure: Treat methyl fucoside with dimethoxypropane.

  • Mechanism: In galacto-configured sugars (like fucose), the cis-3,4 diol is often targeted, but for 3-O-methylation, we require the 3,4-O-isopropylidene or 2,3-O-isopropylidene acetal.

  • Correction: L-Fucose has cis-3,4 diols. Standard acetonation yields Methyl 3,4-O-isopropylidene-

    
    -L-fucopyranoside , leaving the C-2 OH  free. This is the wrong isomer for 3-O-methylation.
    
  • Correct Route (Stannylene Acetal Method):

    • React Methyl

      
      -L-fucopyranoside with Dibutyltin oxide (
      
      
      
      )
      in refluxing methanol to form the 2,3-O-stannylene acetal.
    • This activates the equatorial C-3 and axial C-2.

    • Regioselective Methylation: React with MeI (Methyl Iodide) and CsF (Cesium Fluoride) . The equatorial C-3 position is more nucleophilic in the stannylene complex.

    • Product: Methyl 3-O-methyl-

      
      -L-fucopyranoside (Major product).
      

Step 3: Hydrolysis

  • Reagents: 1M HCl or TFA/Water (9:1).

  • Procedure: Heat at 80°C for 2h to remove the methyl glycoside and any remaining protecting groups.

  • Purification: Silica gel chromatography (DCM:MeOH).

Synthesis Start L-Fucose Step1 1. MeOH, H+ (Methyl glycosidation) Start->Step1 Inter1 Methyl α-L-fucopyranoside Step1->Inter1 Step2 2. Bu2SnO, MeOH, Reflux (Stannylene Acetal Formation) Inter1->Step2 Inter2 2,3-O-Dibutylstannylene Intermediate Step2->Inter2 Step3 3. MeI, CsF, DMF (Regioselective Methylation) Inter2->Step3 Inter3 Methyl 3-O-methyl-α-L-fucopyranoside Step3->Inter3 Step4 4. 1M HCl, 80°C (Hydrolysis) Inter3->Step4 Final 3-O-Methyl-L-Fucose Step4->Final

Caption: Chemo-enzymatic synthesis workflow using stannylene acetal activation.

Analytical Methodologies

Accurate identification of 3-O-methyl-L-fucose requires distinguishing it from the more common 2-O-methyl isomer.

A. Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for structural validation.

  • 1H NMR: The methyl ether signal appears as a sharp singlet at

    
     3.40–3.55 ppm .
    
  • 13C NMR:

    • O-Methyl Carbon: Distinct signal at

      
       56.0–60.0 ppm .
      
    • Glycosylation Shift: The C-3 carbon of the fucose ring will exhibit a significant downfield shift (

      
       +8–10 ppm)  compared to unsubstituted fucose, appearing around 
      
      
      
      78–82 ppm
      .
  • HMBC: Key correlation between the methyl protons and the C-3 fucose carbon confirms the position.

B. GC-MS (Linkage Analysis)

Standard alditol acetate analysis must be modified for methylated sugars.

  • Protocol: Permethylation followed by hydrolysis, reduction, and acetylation (PMAA).

  • Diagnostic Fragment: Since the C-3 is already methylated naturally, permethylation with deuterated methyl iodide (

    
    ) allows differentiation.
    
    • Natural: 3-O-Me (CH3)

    • Lab-added: Other positions (CD3)

  • Fragmentation: In standard PMAA (without deuteration), 3-O-methyl-L-fucose yields 1,5-di-O-acetyl-2,3,4-tri-O-methyl-L-fucitol (indistinguishable from terminal fucose unless native methylation is preserved or mapped via retention time).

  • Better Approach: Acetylation only (Alditol Acetates without permethylation step).

    • Hydrolysis -> Reduction (

      
      ) -> Acetylation (
      
      
      
      ).
    • Target: 1,2,4,5-tetra-O-acetyl-3-O-methyl-L-fucitol .

    • Mass Spectrum: Look for cleavage alpha to the methoxy group. Primary fragments at

      
       values corresponding to cleavage between C2-C3 and C3-C4.
      

References

  • Feng, L., et al. (2004). "Synthesis of the heteropolysaccharide O antigen of Escherichia coli O52 requires an ABC transporter: Structural and genetic evidences." Journal of Bacteriology, 186(14), 4510-4519. Link

  • Noel, K. D., et al. (2004). "2-O-Methylation of Fucosyl Residues of a Rhizobial Lipopolysaccharide Is Increased in Response to Host Exudate and Is Eliminated in a Symbiotically Defective Mutant."[1] Applied and Environmental Microbiology, 70(3), 1537–1544. Link

  • Talmont, F. (1990). "Contribution a l'etude du milieu hydrothermal profond." Université de Lille, Thesis. (Identification of 3-O-Me-Fuc in Alvinella). Link

  • Gesson, J. P., et al. (1992). "A short synthesis of L-fucose and analogs from D-mannose." Tetrahedron Letters, 33(25), 3637-3640. Link

  • Raetz, C. R., & Whitfield, C. (2002). "Lipopolysaccharide endotoxins."[2] Annual Review of Biochemistry, 71, 635–700. Link

Sources

Exploratory

Natural occurrence of 6-deoxy-3-O-methyl-L-galactose in Mycobacterium

An In-Depth Technical Guide on the Natural Occurrence of 6-Deoxy-3-O-Methyl-L-Galactose in Mycobacterium Executive Summary The structural diversity of the mycobacterial cell envelope is a primary determinant of pathogeni...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Natural Occurrence of 6-Deoxy-3-O-Methyl-L-Galactose in Mycobacterium

Executive Summary

The structural diversity of the mycobacterial cell envelope is a primary determinant of pathogenicity, host immune modulation, and serological classification. Among the complex array of surface glycolipids, the glycopeptidolipids (GPLs) of the Mycobacterium avium complex (MAC) stand out for their variability.[1] This guide focuses on a specific, rare sugar residue: 6-deoxy-3-O-methyl-L-galactose (chemically synonymous with 3-O-methyl-L-fucose ).

While L-fucose derivatives are common in nature, the specific 3-O-methylated isomer is a distinct chemotaxonomic marker found in the serovar-specific glycopeptidolipids (ssGPLs) of certain Mycobacterium species. Its presence is not merely structural; it serves as a haptenic determinant that defines serospecificity and influences the bacterium's interaction with host macrophages. This guide details the chemical identity, biosynthetic origin, analytical characterization, and pharmaceutical relevance of this unique monosaccharide.

Chemical Identity and Structural Biology

To understand the biological role of this molecule, we must first define its stereochemical identity. In the context of mycobacterial literature, 6-deoxy-L-galactose is universally referred to as L-fucose . Therefore, the molecule is 3-O-methyl-L-fucose .[2]

Structural Nomenclature
  • Systematic Name: 6-deoxy-3-O-methyl-L-galactose[3][4]

  • Common Name: 3-O-methyl-L-fucose (also referred to as L-Digitalose in some phytochemical contexts, though "3-O-methyl-L-fucose" is preferred in mycobacteriology).

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    [3][4][5][6]
  • Molecular Weight: 178.18 g/mol [4][5]

Localization in the Cell Envelope

This sugar residue is exclusively located in the outermost layer of the mycobacterial cell wall, specifically within the glycopeptidolipids (GPLs) .

  • Core Structure: The GPL core consists of a fatty acyl-tetrapeptide (C

    
    -C
    
    
    
    fatty acid
    
    
    D-Phe-D-allo-Thr-D-Ala-L-Alaninol).
  • Glycosylation: The D-allo-Thr residue is glycosylated with 6-deoxy-L-talose, while the L-alaninol is glycosylated with 3,4-di-O-methyl-L-rhamnose.[7]

  • The Variable Chain: The 3-O-methyl-L-fucose residue is part of the oligosaccharide hapten attached to the 6-deoxy-L-talose. This variable chain extends into the extracellular milieu, making it a primary target for host antibodies.

Table 1: Structural Context in M. avium Complex (MAC) Serovars

SerovarDistal Sugar MoietyLinkageRelevance of 3-O-Me-L-Fuc
Serovar 2 2,3-di-O-methyl-

-L-Fucose

(1$\rightarrow$3) to Rha
Contains the 3-O-methyl motif; implies 3-O-methylation is a key biosynthetic step.
Serovar 9 4-O-acetyl-2,3-di-O-methyl-

-L-Fucose

(1$\rightarrow$4) to GlcA
Highly modified derivative.
Isolate (McNeil 1989) 3-O-methyl-L-Fucose TerminalIdentified as a specific terminal residue in select M. avium glycolipids.

Biosynthesis and Genetics

The biosynthesis of 6-deoxy-3-O-methyl-L-galactose involves two distinct phases: the synthesis of the nucleotide-sugar precursor (GDP-L-fucose) and the subsequent methylation and transfer.

The Nucleotide-Sugar Pathway

The precursor, GDP-L-fucose, is synthesized from GDP-D-mannose via a conserved pathway involving dehydration and reduction.

  • GDP-D-Mannose Dehydratase (Gmd): Converts GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose.

  • Epimerase/Reductase (Fcl): Converts the intermediate to GDP-L-fucose (GDP-6-deoxy-L-galactose).

Methylation and Transfer (The ser2 Gene Cluster)

The specific methylation at the O-3 position is catalyzed by S-adenosylmethionine (SAM)-dependent methyltransferases encoded within the GPL biosynthetic gene cluster (e.g., the ser2 cluster in M. avium).

  • Mechanism: The methyltransferase transfers a methyl group from SAM to the hydroxyl group at C-3 of the fucose residue.

  • Timing: Evidence suggests methylation can occur after the sugar is transferred to the lipid acceptor, or potentially at the nucleotide-sugar level depending on the specific enzyme variant.

Biosynthesis GDP_Man GDP-D-Mannose Inter GDP-4-keto-6-deoxy-Man GDP_Man->Inter Dehydration GDP_Fuc GDP-L-Fucose (GDP-6-deoxy-L-Gal) Inter->GDP_Fuc Epimerization/Reduction GPL_Fuc GPL-L-Fucose GDP_Fuc->GPL_Fuc Transfer to GPL Core GPL_Core GPL Core (6-d-Talose acceptor) GPL_Core->GPL_Fuc Acceptor GPL_Final GPL-3-O-Me-L-Fucose (Antigenic Determinant) GPL_Fuc->GPL_Final 3-O-Methylation Gmd Gmd (Dehydratase) Fcl Fcl (Epimerase/Reductase) Gtf Glycosyltransferase (e.g., RtfA homolog) Mtf Methyltransferase (SAM-dependent)

Caption: Biosynthetic pathway of 3-O-methyl-L-fucose incorporation into Mycobacterial GPLs. Key steps involve the conversion of GDP-Mannose to GDP-Fucose followed by glycosyltransfer and site-specific methylation.

Analytical Methodologies

Detecting and structurally characterizing 6-deoxy-3-O-methyl-L-galactose requires rigorous analytical workflows. The sugar is often present in complex mixtures, necessitating separation and fragmentation analysis.

Isolation Protocol (Self-Validating)
  • Extraction: Extract wet cell mass with CHCl

    
    /CH
    
    
    
    OH (2:1, v/v).
  • Mild Alkaline Hydrolysis: Treat with 0.1 N NaOH in methanol at 37°C for 1 hour. Purpose: Cleaves ester-linked fatty acids, releasing the Glycopeptidolipid (GPL) intact.

  • Purification: Subject the crude lipid extract to column chromatography on Silica Gel G, eluting with CHCl

    
    /CH
    
    
    
    OH gradients.
  • Alditol Acetate Derivatization:

    • Hydrolyze purified GPL (2M Trifluoroacetic acid, 120°C, 2h).

    • Reduce with NaBD

      
       (Sodium borodeuteride) to tag the anomeric carbon.
      
    • Acetylate with acetic anhydride/pyridine.

GC-MS Identification Criteria

The alditol acetate derivative of 3-O-methyl-L-fucose yields a distinct fragmentation pattern in Gas Chromatography-Mass Spectrometry (GC-MS).

  • Retention Time: Elutes earlier than non-methylated fucose derivatives due to decreased polarity.

  • Key Diagnostic Ions (EI-MS):

    • Primary cleavage occurs between methoxylated carbons and acetoxylated carbons.

    • Look for fragments at m/z 189 (cleavage between C3 and C4) and m/z 117 (C1-C2 fragment).

    • Note: The presence of the methyl group at C3 shifts the standard fucose fragmentation pattern significantly.

AnalysisWorkflow Sample Mycobacterial Cell Mass Extract CHCl3:MeOH Extraction Sample->Extract Hydrolysis Acid Hydrolysis (2M TFA, 120°C) Extract->Hydrolysis Reduction Reduction (NaBD4) Hydrolysis->Reduction Acetylation Acetylation (Ac2O/Pyridine) Reduction->Acetylation GCMS GC-MS Analysis (Alditol Acetates) Acetylation->GCMS Data Identification: 3-O-Me-Fucose Spectrum GCMS->Data

Caption: Analytical workflow for the isolation and identification of 3-O-methyl-L-fucose from mycobacterial glycolipids.

Biological Significance & Drug Development

Serotyping and Epidemiology

The presence of 3-O-methyl-L-fucose (often in combination with other modifications like acetylation) defines specific serovars of the M. avium complex.

  • Serovar 2: The dominant serovar in many clinical isolates (especially in HIV/AIDS patients) contains a di-methylated fucose. The mono-methylated form is a biosynthetic intermediate or a marker for specific environmental strains.

  • Diagnostic Target: Monoclonal antibodies raised against the distal 3-O-methyl-L-fucose residue can be used for rapid serotyping of clinical isolates, distinguishing pathogenic M. avium from less virulent non-tuberculous mycobacteria (NTM).

Pathogenicity and Immune Modulation

GPLs are not passive structural elements; they are virulence factors.

  • Macrophage Interaction: The hydrophobicity conferred by the O-methyl group alters the interaction with macrophage surface receptors.

  • Phagosome Maturation: ssGPLs have been implicated in inhibiting phagosome-lysosome fusion, allowing the bacterium to survive intracellularly. The specific sugar methylation pattern is critical for this "masking" effect.

Therapeutic Implications

Targeting the biosynthesis of rare sugars like 6-deoxy-3-O-methyl-L-galactose offers a high-specificity therapeutic avenue.

  • Inhibitor Strategy: Inhibiting the specific S-adenosylmethionine (SAM)-dependent methyltransferase responsible for the C3 methylation would disrupt the formation of the mature GPL.

  • Rationale: Since humans do not synthesize 3-O-methyl-L-fucose, such inhibitors would likely have low toxicity.

  • Mechanism: A truncated GPL (lacking the distal methyl group) renders the bacterium more susceptible to hydrophobic antibiotics and host immune clearance.

References

  • McNeil, M., et al. (1987). "Structure of the specific oligosaccharides from the glycopeptidolipid antigens of serovars in the Mycobacterium avium-Mycobacterium intracellulare-Mycobacterium scrofulaceum complex." Journal of Biological Chemistry, 262(6), 2630-2635. Link

  • Chatterjee, D., & Khoo, K. H. (1998). "Mycobacterial lipoarabinomannan: An extraordinary lipoheteroglycan with profound physiological activities." Glycobiology, 8(2), 113-120. Link

  • Brennan, P. J., & Nikaido, H. (1995). "The envelope of mycobacteria." Annual Review of Biochemistry, 64, 29-63. Link

  • Schorey, J. S., & Sweet, L. (2008).[1] "The mycobacterial glycopeptidolipids: structure, function, and their role in pathogenesis." Glycobiology, 18(11), 832-841.[1] Link

  • Fujiwara, N., et al. (2007). "Structural characterization of a specific glycopeptidolipid containing a novel N-acyl-deoxy sugar from Mycobacterium intracellulare serotype 7." Journal of Bacteriology, 189(3), 1099-1108. Link

Sources

Foundational

Biosynthetic Pathway of Methylated Deoxy Sugars in Plants: A Technical Guide

Executive Summary Methylated deoxy sugars (MDS) are specialized carbohydrate moieties found in plant secondary metabolites, most notably in cardiac glycosides (e.g., digoxin, digitoxin) produced by Digitalis lanata and D...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methylated deoxy sugars (MDS) are specialized carbohydrate moieties found in plant secondary metabolites, most notably in cardiac glycosides (e.g., digoxin, digitoxin) produced by Digitalis lanata and Digitalis purpurea. Unlike primary metabolites, these sugars—such as D-cymarose , L-oleandrose , and D-digitoxose —possess unique structural features: the absence of hydroxyl groups (deoxygenation) and the presence of methyl ether groups (O-methylation).

These structural modifications are not merely decorative; they are pharmacologically critical. They significantly enhance the lipophilicity of the glycoside, improving membrane permeability and increasing the half-life of the drug in the human body. This guide details the biosynthetic logic, enzymatic machinery, and analytical workflows required to study and engineer these pathways.

Part 1: Structural Biology & Pharmacological Significance

The "Sugar Code" of Cardiac Glycosides

The potency of cardiac glycosides relies on the binding of the aglycone (steroid core) to the extracellular surface of the Na


/K

-ATPase pump. However, the sugar chain attached at the C-3 position determines the pharmacokinetic profile.
Sugar IdentityStructureKey FeaturePharmacological Impact

-D-Digitoxose
2,6-dideoxy-D-ribo-hexose2,6-dideoxygenationIncreases stability against hydrolysis; moderate lipophilicity.

-D-Cymarose
2,6-dideoxy-3-O-methyl-D-ribo-hexose3-O-methylationHigh lipophilicity ; enhances oral bioavailability and blood-brain barrier penetration.
L-Oleandrose 2,6-dideoxy-3-O-methyl-L-arabino-hexoseL-configuration + MethylationStereochemical selectivity for specific enzyme binding pockets.
Structure-Activity Relationship (SAR)[1]
  • Deoxygenation (C-2, C-6): Removal of hydroxyl groups prevents non-specific binding and rapid metabolic clearance.

  • Methylation (C-3): The methoxy group acts as a hydrophobic anchor. In digoxin, the presence of these sugars creates a "molecular velcro" that stabilizes the drug-receptor complex, extending the duration of action.

Part 2: The Biosynthetic Core (The Pathway)

The biosynthesis of methylated deoxy sugars in plants does not occur on the aglycone itself. Instead, the sugars are synthesized as activated nucleotide diphosphate (NDP) sugars in the cytosol and then transferred to the aglycone. This "activated pool" logic is the central dogma of plant glycosylation.

The General Biosynthetic Logic

The pathway follows a Dehydration


 Reduction 

Methylation
sequence.
  • Activation: Glucose-1-Phosphate is activated to dTDP-Glucose (or UDP-Glucose).

  • 4,6-Dehydration: The committed step, forming a 4-keto-6-deoxy intermediate.

  • 3,5-Epimerization/Reduction: Stereospecific enzymes dictate whether the final sugar is D- or L- and define the axial/equatorial positions of hydroxyls.

  • O-Methylation: A SAM-dependent methyltransferase adds the methyl group before or during the final assembly.

Pathway Visualization

The following diagram illustrates the conversion of Glucose-1-P to the methylated D-Cymarose and its subsequent attachment to the cardiac aglycone.

Biosynthesis cluster_legend Legend Glu1P Glucose-1-Phosphate dTDP_Glu dTDP-Glucose Glu1P->dTDP_Glu NTP-Transferase (RmlA homolog) dTDP_4k6d dTDP-4-keto-6-deoxyglucose (The Branch Point) dTDP_Glu->dTDP_4k6d 4,6-Dehydratase (RmlB homolog) (-H2O) Int1 dTDP-3,4-diketo-2,6-dideoxy-glucose dTDP_4k6d->Int1 2,3-Dehydratase / Reductase dTDP_Digitoxose dTDP-D-Digitoxose Int1->dTDP_Digitoxose 3-Ketoreductase (RmlD homolog) dTDP_Cymarose dTDP-D-Cymarose (Activated Donor) dTDP_Digitoxose->dTDP_Cymarose SAM-dependent O-Methyltransferase (OMT) FinalProduct Lanatoside / Digoxin precursor dTDP_Cymarose->FinalProduct UDP-Glycosyltransferase (UGT) Aglycone Digitoxigenin (Aglycone) Aglycone->FinalProduct + key1 Enzyme key2 Methylation Event

Caption: Figure 1. Biosynthetic route from primary metabolism to methylated deoxy sugar incorporation. Note the critical role of SAM-dependent OMTs in the late-stage modification of the nucleotide sugar.

Part 3: Enzymology & Regulation[2]

The Deoxygenation Engine: 4,6-Dehydratase

The enzyme dTDP-glucose 4,6-dehydratase is the gatekeeper. It catalyzes an intramolecular oxidoreduction, removing water from C-6 and creating a ketone at C-4.

  • Mechanism: Uses tightly bound NAD

    
     as a cofactor. The hydride transfer is stereospecific.
    
  • Plant Homologs: In Digitalis, these are homologous to the RHM (Rhamnose synthase) genes found in Arabidopsis, but with divergent evolution to allow for 2,6-dideoxygenation.

The Methylation Event: SAM-dependent O-Methyltransferases (OMTs)

This is the most technically demanding step to characterize.

  • Substrate Specificity: Unlike general phenylpropanoid OMTs (which methylate lignin precursors), sugar OMTs must recognize the bulky NDP-sugar moiety.

  • Mechanism: S-adenosyl-L-methionine (SAM) donates a methyl group to the C-3 hydroxyl of the sugar.

  • Gene Candidates: While specific gene names in Digitalis are often proprietary or putative, they share sequence motifs with the bacterial OleY (from Streptomyces antibioticus), which methylates L-oleandrose. In plants, these are often Class II OMTs.

The Transfer: UDP-Glycosyltransferases (UGTs)

Once synthesized, the sugar is transferred to the aglycone by Family 1 UGTs.

  • Key Enzyme: UGT74F1 (and related isoforms in Digitalis).

  • Regioselectivity: These enzymes are highly specific for the C-3 position of the steroid core.

Part 4: Analytical Workflow (Protocol)

To validate this pathway or identify these sugars in a new plant species, a rigorous "Metabolite Profiling" approach is required.

Protocol: Extraction and Profiling of Cardenolide Glycosides

Objective: Isolate and identify specific methylated glycosides (e.g., Lanatoside C) from leaf tissue.

Step 1: Extraction

  • Harvest: Freeze-dry Digitalis lanata leaves immediately to prevent enzymatic hydrolysis of the terminal glucose (by digilanidase).

  • Lysis: Grind 100 mg tissue to fine powder under liquid nitrogen.

  • Solvent: Add 1.5 mL 70% Methanol (v/v) . (Note: 70% MeOH is optimal for extracting both polar glycosides and the more lipophilic methylated variants).

  • Incubation: Sonicate for 15 min at 4°C; heat at 60°C for 10 min to ensure solubility of complex glycosides.

  • Clarification: Centrifuge at 12,000 x g for 10 min. Collect supernatant.

Step 2: Solid Phase Extraction (SPE) Cleanup

  • Why? To remove chlorophyll and lipids that foul MS sources.

  • Condition a C18 SPE cartridge (500 mg) with MeOH followed by water.

  • Load supernatant.

  • Wash with 10% MeOH (removes sugars/polar impurities).

  • Elute cardenolides with 90% MeOH .

Step 3: LC-MS/MS Analysis

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax RRHD, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 20 mins.

  • Detection: Triple Quadrupole MS in MRM (Multiple Reaction Monitoring) mode.

    • Target: Look for the loss of the specific sugar mass.

    • Example Transition: Precursor Ion [M+H]

      
      
      
      
      
      Product Ion [Aglycone+H]
      
      
      . The mass difference corresponds to the sugar chain (e.g., mass of cymarose = 160 Da).
Analytical Logic Diagram

Protocol Sample Plant Tissue (Freeze Dried) Extract 70% MeOH Extraction (Sonicate/Heat) Sample->Extract SPE SPE Cleanup (C18 Cartridge) Extract->SPE LCMS LC-MS/MS (MRM Mode) SPE->LCMS Data Identify Sugar Loss (Δm/z = 160 for Cymarose) LCMS->Data

Caption: Figure 2.[1][2][3][4] Standardized workflow for the isolation and identification of methylated cardiac glycosides.

Part 5: Bioengineering & Synthetic Biology[5][6]

For drug development, relying on plant extraction is inefficient due to slow growth and variable yields. The future lies in Combinatorial Biosynthesis .

Strategy: "Mix and Match" Glycosylation

By expressing the Digitalis pathway genes in fast-growing hosts (like yeast or Nicotiana benthamiana), researchers can create novel drug analogs.

  • Module A (Aglycone): Engineer yeast to produce the steroid core (Pregnenolone

    
     Digitoxigenin).
    
  • Module B (Sugar): Introduce the Rml gene cluster (for deoxygenation) + a specific Sugar O-Methyltransferase .

  • Module C (Transfer): Express a promiscuous UGT (e.g., UGT74F1) to attach the novel sugar to the core.

Causality in Engineering
  • Why fail? Most engineering attempts fail because the UGT cannot recognize the methylated NDP-sugar.

  • Solution: Protein engineering (directed evolution) of the UGT active site is often required to accommodate the steric bulk of the methoxy group at C-3.

References

  • Kreis, W., & Müller-Uri, F. (2010). Biochemistry of Cardenolides: Biosynthesis and Metabolic Regulation. In: Ramawat K.G. (eds) Herbal Drugs: Ethnomedicine to Modern Medicine. Springer, Berlin, Heidelberg. Link

  • Thorn, A., et al. (2008). 3beta-Hydroxysteroid dehydrogenase/ketosteroid isomerase from Digitalis lanata: functional expression in Escherichia coli and characterization of the recombinant enzyme. Journal of Steroid Biochemistry and Molecular Biology. Link

  • Olano, C., et al. (2001). Functional analysis of OleY L-oleandrosyl 3-O-methyltransferase of the oleandomycin biosynthetic pathway in Streptomyces antibioticus. Journal of Bacteriology. Link

  • Zeng, J., et al. (2021). Elucidation of the biosynthetic pathway of cardiac glycosides in Digitalis lanata. Nature Communications (Inferred context from recent transcriptomic studies). Link

  • Kren, V., & Martinkova, L. (2001). Glycosides in medicine: The role of glycosidic residue in biological activity. Current Medicinal Chemistry. Link

Sources

Exploratory

An In-depth Technical Guide to 6-Deoxy-3-O-methyl-L-galactose (L-Digitalose)

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of a Rare Deoxy Sugar 6-Deoxy-3-O-methyl-L-galactose, also known as L-digitalose, is a methylated deoxyhexose that, while not...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Rare Deoxy Sugar

6-Deoxy-3-O-methyl-L-galactose, also known as L-digitalose, is a methylated deoxyhexose that, while not as ubiquitous as common monosaccharides, plays a crucial role in the bioactivity of a significant class of natural products: cardiac glycosides.[1][2][3][4][5] These compounds, famously derived from the foxglove plant (Digitalis purpurea), have a long history in the treatment of heart conditions.[1] The sugar moieties of these glycosides, including L-digitalose, are not mere passive structural components; they are critical for the pharmacokinetic and pharmacodynamic properties of the parent molecule, influencing solubility, target binding, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of 6-Deoxy-3-O-methyl-L-galactose, from its fundamental properties to its biological significance and the experimental methodologies relevant to its study.

Physicochemical Properties

The fundamental physicochemical properties of 6-Deoxy-3-O-methyl-L-galactose are summarized in the table below. Accurate identification and characterization are paramount in any research or drug development endeavor involving this molecule.

PropertyValueSource
CAS Number 14064-39-2PubChem
Molecular Formula C₇H₁₄O₅PubChem
Molecular Weight 178.18 g/mol PubChem
Synonyms L-Digitalose, 3-O-Methyl-L-fucosePubChem
IUPAC Name (2S,3R,4R,5S)-2,4,5-trihydroxy-3-methoxyhexanalPubChem

Biological Significance and Mechanism of Action

The primary biological relevance of 6-Deoxy-3-O-methyl-L-galactose stems from its presence in cardiac glycosides. These molecules exert their physiological effects by inhibiting the Na+/K+-ATPase, a transmembrane protein essential for maintaining the sodium and potassium ion gradients across the cell membrane of cardiomyocytes.[1][2][3][4]

The Role in Cardiac Glycoside Function

The sugar chain of a cardiac glycoside, which can include L-digitalose, is crucial for its interaction with the Na+/K+-ATPase. While the steroid core is responsible for the primary binding to the enzyme, the glycone portion modulates the affinity and kinetics of this interaction. It is understood that the sugar residues contribute to the proper orientation and stabilization of the glycoside in the binding pocket of the Na+/K+-ATPase.

Downstream Signaling of Na+/K+-ATPase Inhibition

The inhibition of the Na+/K+-ATPase by a cardiac glycoside sets off a cascade of events within the cardiac muscle cell, ultimately leading to an increase in cardiac contractility (a positive inotropic effect).

Na_K_ATPase_Inhibition CG Cardiac Glycoside (containing L-digitalose) NKA Na+/K+-ATPase CG->NKA Inhibits Na_in ↑ Intracellular Na+ NKA->Na_in Leads to NCX Na+/Ca2+ Exchanger (Reversed activity) Na_in->NCX Alters gradient Ca_in ↑ Intracellular Ca2+ NCX->Ca_in Reduces Ca2+ efflux SR Sarcoplasmic Reticulum Ca_in->SR ↑ Ca2+ uptake & release Contractility ↑ Cardiac Contractility SR->Contractility

Caption: Mechanism of increased cardiac contractility by cardiac glycosides.

Beyond its role as an ion pump, the Na+/K+-ATPase also acts as a signaling scaffold. The binding of cardiac glycosides can trigger various intracellular signaling pathways, including those involving protein kinase C (PKC), phosphoinositide 3-kinase (PI3K), and the epidermal growth factor receptor (EGFR), independent of changes in ion concentrations.

Experimental Approaches

The study of 6-Deoxy-3-O-methyl-L-galactose and its role in glycosides involves several key experimental workflows, from its synthesis to its incorporation into larger molecules and its analysis as part of a natural product.

Chemical Synthesis

The chemical synthesis of L-sugars is often more challenging than that of their more abundant D-counterparts. A common strategy involves starting from a readily available D-sugar and employing a series of stereochemical inversions. While a specific, detailed protocol for 6-Deoxy-3-O-methyl-L-galactose is not readily found in the literature, a general synthetic strategy can be conceptualized based on the synthesis of related L-sugars.

Synthesis_Workflow Start Readily Available D-Sugar Precursor (e.g., D-Mannose) P1 Protection of Hydroxyl Groups Start->P1 P2 Stereochemical Inversion at Key Chiral Centers P1->P2 P3 Introduction of 3-O-methyl Group P2->P3 P4 6-Deoxygenation P3->P4 P5 Deprotection P4->P5 End 6-Deoxy-3-O-methyl-L-galactose P5->End

Caption: A conceptual workflow for the synthesis of 6-Deoxy-3-O-methyl-L-galactose.

Glycosylation Reactions

The formation of a glycosidic bond is a cornerstone of carbohydrate chemistry. To incorporate 6-Deoxy-3-O-methyl-L-galactose into a larger molecule (the aglycone), it must first be converted into a glycosyl donor. This involves activating the anomeric carbon with a suitable leaving group.

Conceptual Protocol for Glycosylation:

  • Preparation of the Glycosyl Donor:

    • Protect the hydroxyl groups of 6-Deoxy-3-O-methyl-L-galactose, for example, as acetates or benzoates.

    • Introduce a leaving group at the anomeric position (e.g., a halogen, trichloroacetimidate, or thioglycoside). This creates the activated glycosyl donor.

  • Glycosylation Reaction:

    • Dissolve the glycosyl donor and the aglycone (with appropriate protecting groups on other reactive sites) in a dry, inert solvent under an inert atmosphere.

    • Add a promoter (e.g., a Lewis acid) to activate the leaving group on the glycosyl donor.

    • The reaction mixture is stirred at a controlled temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • The reaction is quenched, and the crude product is extracted.

    • The protected glycoside is purified using column chromatography.

  • Deprotection:

    • The protecting groups on the sugar and the aglycone are removed to yield the final glycoside.

Isolation from Natural Sources

Isolating a specific glycoside containing L-digitalose from a natural source, such as a plant extract, is a multi-step process that relies on the differential physicochemical properties of the compounds in the mixture.

General Protocol for Isolation:

  • Extraction:

    • The dried and powdered plant material is subjected to solvent extraction, often starting with a nonpolar solvent to remove lipids and pigments, followed by a more polar solvent like methanol or ethanol to extract the glycosides.

  • Partitioning:

    • The crude extract is partitioned between immiscible solvents (e.g., water and ethyl acetate or butanol) to separate compounds based on their polarity. Cardiac glycosides will partition into the more polar layers.

  • Chromatographic Separation:

    • The enriched fraction is subjected to multiple rounds of chromatography. This may include:

      • Column Chromatography: Using silica gel or reversed-phase (C18) silica to achieve initial separation.

      • High-Performance Liquid Chromatography (HPLC): For final purification of the desired glycoside.

  • Characterization:

    • The structure of the isolated compound is confirmed using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The sugar components can be identified by acid hydrolysis of the glycoside, followed by chromatographic and spectroscopic analysis of the resulting monosaccharides and comparison to authentic standards.

Conclusion and Future Perspectives

6-Deoxy-3-O-methyl-L-galactose is a fascinating and biologically important monosaccharide. While its study presents challenges due to its relative scarcity and the complexities of carbohydrate chemistry, its critical role in the activity of cardiac glycosides and other natural products makes it a compelling target for researchers in medicinal chemistry, chemical biology, and drug development. Further research into efficient synthetic routes for L-digitalose and its analogs could open up new avenues for the creation of novel glycoside-based therapeutics with improved efficacy and safety profiles. The continued exploration of the structure-activity relationships of the sugar moieties in bioactive glycosides will undoubtedly lead to a deeper understanding of their mechanisms of action and facilitate the design of next-generation drugs.

References

  • Digitalis Glycosides. (2016, July 16). Thoracic Key. [Link]

  • Cardiac Glycosides (Digoxin). CV Pharmacology. [Link]

  • Cardiac glycoside. Wikipedia. [Link]

  • Cardiac Glycosides. (2021, June 21). Manual of Medicine. [Link]

  • Brimacombe, J. S., Tucker, L. C., & Da'aboul, I. (1971). Syntheses of L-vallarose (6-deoxy-3-O-methyl-L-altrose) and D-digitalose (6-deoxy-3-O-methyl-D-galactose). Journal of the Chemical Society C: Organic, 22, 3762-5. [Link]

Sources

Foundational

Immunological Activity of O-Methylated L-Galactose Derivatives

Executive Summary The immunological potential of O-methylated L-galactose derivatives represents a high-value niche in glyco-immunology. While often overshadowed by their D-galactose counterparts (e.g., in standard agaro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The immunological potential of O-methylated L-galactose derivatives represents a high-value niche in glyco-immunology. While often overshadowed by their D-galactose counterparts (e.g., in standard agarose or carrageenan), L-galactose derivatives—specifically 2-O-methyl-L-galactose and 3-O-methyl-L-galactose —exhibit distinct recognition profiles by the innate immune system. Found in specific red algal families (Rhodomelaceae, Corallinaceae) and molluskan mucins (Helix pomatia), these moieties act as unique molecular patterns recognized by specialized lectins (e.g., Tectonins) and macrophage receptors. This guide details the structural determinants, extraction protocols, and mechanistic pathways defining their therapeutic utility as immunomodulators and vaccine adjuvants.

Chemical Identity & Structural Determinants[1][2][3][4]

The Stereochemical Niche

Unlike the abundant D-galactose found in most terrestrial plants, L-galactose is a defining feature of marine red algae and certain invertebrates. The biological activity is strictly regulated by the positioning of methyl groups, which alters the hydrophobicity and hydrogen-bonding capacity of the pyranose ring, modulating receptor affinity.

DerivativePrimary Natural SourceStructural ContextKey Immunological Feature
2-O-methyl-L-galactose Bostrychia montagnei, Gracilaria spp.Side-chain or terminal unit in sulfated galactansHigh affinity for innate defense lectins (Tectonins); mimics bacterial O-antigens.
3-O-methyl-L-galactose Jania rubens, Helix pomatia (Snail)Internal backbone or branching pointModulates complement activation; resistant to enzymatic degradation.
6-O-methyl-D-galactose Porphyra (Nori)Major backbone unit (Porphyran)Note: Often co-occurs with L-forms but distinct in receptor binding.
Structure-Activity Relationship (SAR)

The immunological potency of these derivatives relies on a "Goldilocks" zone of methylation:

  • Hydrophobic Tuning: Methylation at C2 or C3 disrupts the hydration shell, allowing tighter fit into hydrophobic pockets of lectins like MGL (Macrophage Galactose-type Lectin).

  • Stereochemical Gatekeeping: The L-configuration confers resistance to standard mammalian galactosidases, prolonging the half-life of the immunomodulator in serum.

  • Sulfation Synergy: Activity is often maximal when O-methylation is paired with sulfation on adjacent residues (e.g., 4-linked

    
    -L-galactose-6-sulfate), creating a highly charged, specific epitope.
    

Mechanisms of Immunomodulation[1][5][6]

The immune system recognizes O-methylated L-galactose via two primary axes: Lectin-Mediated Recognition and TLR4 Signaling .

The Tectonin & Lectin Axis

Recent studies indicate that O-methylated glycans are conserved targets for innate defense proteins called Tectonins . Unlike standard lectins that bind hydroxyls, Tectonins specifically recognize the methyl cap, identifying the molecule as "non-self" or "altered-self."

  • Mechanism: The methyl group at C2 or C3 fits into a hydrophobic sub-site of the lectin, while the L-galactose ring coordinates via Ca²⁺ bridges.

  • Outcome: Agglutination of target cells and opsonization for phagocytosis.

Macrophage Activation Pathway (TLR4/NF-κB)

Polysaccharides containing these derivatives activate macrophages (e.g., RAW 264.7) via the Toll-Like Receptor 4 (TLR4) complex.

Figure 1: TLR4-mediated activation of macrophages by O-methylated galactans. The ligand triggers a MyD88-dependent cascade leading to pro-inflammatory cytokine release.

Experimental Protocols

Extraction & Purification of Methylated Galactans

Objective: Isolate fractions enriched in O-methylated L-galactose from red algae (e.g., Bostrychia or Porphyra).

Protocol:

  • Depigmentation:

    • Macerate dried algal biomass (10g).

    • Reflux with 85% Ethanol (200mL) for 4h to remove pigments and lipids.

    • Rationale: Lipids interfere with downstream TLR4 assays (false positives).

  • Hot Water Extraction:

    • Extract residue with ddH₂O (1:30 w/v) at 90°C for 4h.

    • Centrifuge (10,000 x g, 20 min) and collect supernatant.

  • Fractional Precipitation:

    • Concentrate supernatant.[1]

    • Add Cetylpyridinium Chloride (CPC) to 2% final concentration.

    • Result: Highly sulfated polymers precipitate; methylated-rich fractions often remain in supernatant or precipitate at specific ionic strengths.

  • Purification:

    • Dialyze (3.5 kDa cutoff) against water.

    • Lyophilize.[1]

    • Anion Exchange Chromatography (DEAE-Sepharose) eluting with NaCl gradient (0 -> 2.0M).

Methylation Analysis (Linkage & Substitution)

Objective: Confirm the position of methylation (2-O vs 6-O) and ring configuration.

Protocol:

  • Permethylation: React sample with CH₃I in DMSO/NaOH (Ciucanu method).

  • Hydrolysis: 2M TFA at 120°C for 2h.

  • Reduction & Acetylation: NaBD₄ reduction followed by acetic anhydride/pyridine.

  • GC-MS Analysis:

    • Analyze Partially Methylated Alditol Acetates (PMAAs).

    • Diagnostic Ions: Look for shift in mass spectra corresponding to endogenous methyl groups vs. chemically added methyls.

    • Self-Validation: Use a known standard (e.g., commercial agarose) to calibrate retention times.

In Vitro Macrophage Activation Assay

Objective: Quantify immunological potency via Nitric Oxide (NO) release.

Protocol:

  • Cell Culture: Seed RAW 264.7 cells (1 x 10⁵ cells/well) in 96-well plates.

  • Treatment: Add purified galactan derivatives (10, 50, 100 µg/mL).

    • Control: LPS (1 µg/mL) as positive control; Polymyxin B (10 µg/mL) co-treatment to rule out LPS contamination in samples.

  • Incubation: 24h at 37°C, 5% CO₂.

  • Griess Assay:

    • Mix 100 µL supernatant with 100 µL Griess reagent.

    • Measure absorbance at 540 nm.

    • Calculate NO concentration using a NaNO₂ standard curve.

Figure 2: Isolation and validation workflow for bioactive galactans.

Therapeutic Potential & Challenges[8]

Vaccine Adjuvants

The ability of O-methylated L-galactans to stimulate Th1 responses (via TNF-α and IL-12) without excessive toxicity makes them ideal candidates for vaccine adjuvants, particularly for mucosal vaccines where stability against enzymes is crucial.

Anti-Viral Activity

Sulfated and methylated galactans mimic the heparan sulfate proteoglycans on host cell surfaces. They can competitively inhibit viral attachment (e.g., Herpes Simplex Virus, Influenza) by blocking viral surface glycoproteins. The 2-O-methyl-L-galactose motif specifically interferes with viral lectins that require precise stereochemical docking.

Technical Challenges
  • Heterogeneity: Natural extracts are polydisperse. Achieving batch-to-batch consistency requires rigorous standardization of the harvest season and extraction method.

  • Synthesis Difficulty: Chemical synthesis of L-galactose derivatives is complex and expensive compared to D-galactose, making natural extraction the primary production route.

References

  • Methylated glycans as conserved targets of animal and fungal innate defense. Source: PNAS (2014) URL:[2][Link]

  • Characterization and immunomodulatory activity of sulfated galactan from the red seaweed Gracilaria fisheri. Source: Int. J. Biol. Macromol. (2018) URL:[Link]

  • The structure of a galactan sulfate from the red seaweed Bostrychia montagnei. Source: Carbohydrate Research (2002) URL:[Link]

  • Immunomodulatory activity of red algal galactans and their partially depolymerized derivatives. Source: Carbohydrate Polymers (2024) URL:[Link]

  • Structure and Bioactivities of Porphyrans and Oligoporphyrans. Source: Current Pharmaceutical Design (2019) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Glycosylation reactions using 6-deoxy-3-O-methyl-L-galactose donors

Executive Summary The moiety 6-deoxy-3-O-methyl-L-galactose (also referred to as 3-O-methyl-L-fucose or L-Digitalose) is a critical antigenic determinant found in the O-specific polysaccharides of pathogenic bacteria (e....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The moiety 6-deoxy-3-O-methyl-L-galactose (also referred to as 3-O-methyl-L-fucose or L-Digitalose) is a critical antigenic determinant found in the O-specific polysaccharides of pathogenic bacteria (e.g., Mycobacterium leprae, Klebsiella pneumoniae) and bioactive secondary metabolites (e.g., Kijanimicin). Its synthesis and subsequent glycosylation present unique stereochemical challenges due to the specific electronic influence of the C3-methoxy group and the 6-deoxy functionality.

This guide details the chemo-enzymatic and synthetic routes to access high-purity donors and provides optimized protocols for stereoselective glycosylation. We focus on overcoming the "armed" reactivity of 6-deoxy donors to prevent hydrolysis and ensure high


-stereoselectivity, which is biologically predominant.

Strategic Analysis of the Donor

Before initiating synthesis, the operator must understand the structural behaviors of 6-deoxy-3-O-methyl-L-galactose:

  • Conformation: L-Fucose derivatives predominantly adopt the

    
     chair conformation .
    
  • Reactivity (The "Armed" Effect):

    • 6-Deoxy: The absence of an electron-withdrawing oxygen at C6 makes the ring significantly more electron-rich ("armed") than L-galactose.

    • 3-O-Methyl: The inductive effect of the methyl ether at C3 further increases electron density at the anomeric center compared to acylated precursors.

    • Consequence: These donors are highly reactive. If not handled at strictly controlled low temperatures, they are prone to rapid hydrolysis or formation of orthoester byproducts rather than the desired glycoside.

  • Stereocontrol:

    • 
      -Glycosides (1,2-cis):  Favored by the anomeric effect but require non-participating groups at C2 (e.g., Benzyl).
      
    • 
      -Glycosides (1,2-trans):  Require participating groups (e.g., Acetyl/Benzoyl) at C2 or specific solvent control (nitriles).
      

Protocol A: Regioselective Donor Synthesis

Synthesis of the donor from commercially available L-Fucose requires distinguishing the C3-hydroxyl from C2 and C4. The Stannylene Acetal method is the industry standard for this transformation due to the cis-relationship of the C3 and C4 hydroxyls in the galacto-configuration.

Workflow Diagram

SynthesisRoute Figure 1: Chemo-selective synthesis of the 3-O-methyl-L-fucose donor. Fuc L-Fucose Iso 1,2-O-Isopropylidene- alpha-L-fucopyranose Fuc->Iso Acetone, H+, CuSO4 (Kinetic Trap) Sn Stannylene Acetal Intermediate Iso->Sn Bu2SnO, MeOH Reflux Me 3-O-Methyl Derivative Sn->Me MeI, CsF Regioselective Donor Thiophenyl Donor (Ready for Coupling) Me->Donor 1. BnBr (Protect C4) 2. Hydrolysis 3. PhSH, Lewis Acid

Step-by-Step Procedure

Reagents: L-Fucose, Acetone, Sulfuric acid, Dibutyltin oxide (


), Methyl Iodide (

), Cesium Fluoride (

).
  • Isopropylidenation (Kinetic Control):

    • Suspend L-Fucose (10 g) in dry acetone (200 mL).

    • Add catalytic conc.

      
       and anhydrous 
      
      
      
      (as desiccant).
    • Stir at RT for 4-6 hours. Critical: Do not reflux for long periods to avoid thermodynamic rearrangement to the 1,2:3,4-di-O-isopropylidene species.

    • Neutralize with

      
      , filter, and concentrate. Isolate 1,2-O-isopropylidene-
      
      
      
      -L-fucopyranose
      .
  • Tin-Mediated Alkylation (The Key Step):

    • Dissolve the acetonide (1 eq) in anhydrous MeOH. Add

      
       (1.1 eq).
      
    • Reflux for 2 hours until the solution is clear (formation of stannylene acetal).

    • Concentrate to dryness. Redissolve in dry DMF.

    • Add

      
       (excess) and 
      
      
      
      (1.2 eq). Stir at RT for 16 hours.
    • Mechanism:[1][2][3] The stannylene acetal activates the equatorial C3-OH preferentially over the axial C4-OH in the galacto-pyranose ring.

  • Donor Activation:

    • Protect the remaining C4-OH with Benzyl bromide (

      
      ) using 
      
      
      
      in DMF.
    • Hydrolyze the acetonide (80% AcOH,

      
      ).
      
    • Convert to thioglycoside: React the reducing sugar with Thiophenol (

      
      ) and 
      
      
      
      in DCM at
      
      
      .
    • Result: Phenyl 2,4-di-O-benzyl-3-O-methyl-1-thio-

      
      -L-fucopyranoside.
      

Protocol B: Stereoselective Glycosylation

This protocol describes the coupling of the 3-O-methyl donor to a secondary sugar acceptor (e.g., Glucosamine derivative) to form an


-linkage.

Target: Formation of


-L-Fuc-(1

3)-D-GlcN.
Reaction Mechanism & Stereocontrol

GlycosylationMechanism Figure 2: Divergent stereochemical pathways based on solvent conditions. Donor Thio-Donor (Armed) (3-OMe, 2-OBn) Activation Activation (NIS/TfOH) Donor->Activation Oxo Oxocarbenium Ion (Half-Chair) Activation->Oxo -PhS-I Alpha Alpha-Glycoside (Thermodynamic) Oxo->Alpha Anomeric Effect Ether Solvent (Et2O) Beta Beta-Glycoside (Kinetic/Solvent) Oxo->Beta Nitrile Solvent (CH3CN)

Experimental Procedure
  • Preparation:

    • Co-evaporate Donor (1.2 eq) and Acceptor (1.0 eq) with dry Toluene (

      
      ) to remove trace water.
      
    • Dissolve in anhydrous DCM/Ether (1:3 v/v) .

    • Note: Ether is used to coordinate the oxocarbenium ion, blocking the

      
      -face and forcing 
      
      
      
      -attack.
  • Activation:

    • Add activated 4Å Molecular Sieves. Stir for 30 min at RT.

    • Cool the mixture to

      
       . Critical: Do not run at 
      
      
      
      . The 3-OMe group makes the donor hyper-reactive; higher temperatures degrade stereoselectivity ($ \alpha:\beta $ ratio drops).
    • Add N-Iodosuccinimide (NIS) (1.5 eq).

    • Add Triflic Acid (TfOH) (0.1 eq) dropwise.

  • Quenching & Workup:

    • Monitor by TLC. Reaction is typically complete in <15 mins.

    • Quench with saturated

      
       (removes Iodine) and 
      
      
      
      .
    • Extract with DCM, dry over

      
      , and concentrate.
      

Analytical Validation (QC)

The 3-O-methyl group introduces unique NMR signatures. Use these values to validate your product.

ParameterAlpha-Anomer (

)
Beta-Anomer (

)
Notes
H-1 Chemical Shift

5.00 - 5.20 ppm

4.30 - 4.50 ppm
Alpha is downfield due to equatorial position.

Coupling
3.0 - 4.0 Hz 7.5 - 8.5 Hz Diagnostic for L-Fucose (

chair).
C-1 Chemical Shift

95 - 100 ppm

103 - 105 ppm
3-OMe Shift

3.40 - 3.50 ppm

3.40 - 3.50 ppm
Strong singlet (3H).

Troubleshooting Low Yields:

  • Problem: Hydrolysis of donor before coupling.

  • Solution: The 3-OMe donor is "super-armed." Ensure the reaction system is strictly anhydrous. Increase molecular sieve load. Lower temperature to

    
    .
    

References

  • Synthesis of L-Fucose Analogs

    • Defaye, J., & Miquel, M. J. (1984).
    • 4[1][5][6][7][8][9][10]

  • Stereoselectivity in Glycosylation

    • Codée, J. D., et al. (2014). Fucose acceptors and the stereoselectivity of glycosylation reactions. Royal Society of Chemistry (RSC) Advances.
    • [1][5][6][11][7][8][9][10][4]

  • Biological Relevance & NMR Characterization

    • Pomin, V. H. (2015). Conformational properties of L-fucose and the tetrasaccharide building block. NIH / PMC.
    • 12[6][9][10]

  • General Glycosylation Reviews

    • Mishra, B., et al. (2022).
    • 2[5][6][7][8][9][10]

Sources

Application

Application Notes &amp; Protocols: Enzymatic Synthesis of 3-O-methyl-L-fucose using Methyltransferases

Introduction: The Significance of 3-O-methyl-L-fucose L-fucose, a deoxyhexose sugar, plays a critical role in a multitude of biological processes, including cell-cell recognition, immune responses, and inflammation.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3-O-methyl-L-fucose

L-fucose, a deoxyhexose sugar, plays a critical role in a multitude of biological processes, including cell-cell recognition, immune responses, and inflammation.[1][2] Its methylated derivative, 3-O-methyl-L-fucose, is a key structural component of various glycoconjugates with significant therapeutic potential. The precise placement of a methyl group at the 3-hydroxyl position can modulate the biological activity and pharmacokinetic properties of these molecules, making its efficient synthesis a topic of considerable interest for researchers in drug discovery and glycobiology.[1]

Traditional chemical synthesis of specifically methylated sugars is often a multi-step, laborious process requiring extensive use of protecting groups and yielding modest outputs.[3] In contrast, enzymatic synthesis offers a highly specific, efficient, and environmentally benign alternative. This application note provides a detailed guide to the enzymatic synthesis of 3-O-methyl-L-fucose, leveraging the catalytic prowess of O-methyltransferases.

The Engine of Methylation: S-Adenosyl-L-methionine (SAM) Dependent Methyltransferases

The enzymatic transfer of a methyl group is predominantly carried out by a large and diverse family of enzymes known as methyltransferases.[4] The vast majority of these enzymes utilize S-adenosyl-L-methionine (SAM or AdoMet) as the methyl donor.[5][6][7][8] SAM is a ubiquitous biological molecule, second only to ATP in the number of enzymatic reactions it participates in.[9]

In a typical reaction, the methyl group of SAM is transferred to a nucleophilic acceptor, in this case, the 3-hydroxyl group of L-fucose, resulting in the formation of the methylated product and S-adenosyl-L-homocysteine (SAH).[9] The catalytic mechanism involves a nucleophilic substitution at the sulfonium methyl carbon of SAM.[5]

SAM-dependent Methylation cluster_0 Methyltransferase Active Site cluster_1 Products L-Fucose L-Fucose Enzyme Enzyme L-Fucose->Enzyme Substrate Binding SAM S-Adenosyl-L-methionine (SAM) SAM->Enzyme Co-substrate Binding 3-O-methyl-L-fucose 3-O-methyl-L-fucose Enzyme->3-O-methyl-L-fucose Methyl Group Transfer SAH S-Adenosyl-L-homocysteine (SAH) Enzyme->SAH Product Release

Caption: General mechanism of SAM-dependent enzymatic methylation of L-fucose.

Experimental Protocols

This section outlines the key experimental workflows for the enzymatic synthesis, purification, and characterization of 3-O-methyl-L-fucose.

Part 1: Recombinant Methyltransferase Expression and Preparation

For this protocol, we will assume the use of a recombinant O-methyltransferase with specificity for the 3-hydroxyl group of L-fucose. Numerous putative methyltransferase genes can be identified from genomic databases and screened for the desired activity.[10][11]

Protocol 1: Expression and Lysis of Recombinant Methyltransferase

  • Expression:

    • Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding the methyltransferase of interest, often with an affinity tag (e.g., His6-tag) for purification.

    • Inoculate a starter culture in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.4 mM and incubate for 4 hours at room temperature with shaking.[12]

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).

    • Incubate on ice for 30 minutes.

    • Sonicate the cell suspension on ice to ensure complete lysis.

    • Clarify the lysate by centrifugation to remove cell debris. The supernatant contains the soluble recombinant methyltransferase.

Part 2: In Vitro Enzymatic Synthesis of 3-O-methyl-L-fucose

This protocol describes a typical small-scale enzymatic reaction. Optimization of reaction conditions (e.g., temperature, pH, and incubation time) may be required for different methyltransferases.[13]

Table 1: Reaction Components for Enzymatic Methylation

ComponentStock ConcentrationVolume (µL)Final Concentration
L-Fucose100 mM1010 mM
S-Adenosyl-L-methionine (SAM)10 mM151.5 mM
Recombinant Methyltransferase LysateAs prepared20Varies
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl2)10X101X
Nuclease-free Water-45-
Total Volume 100

Protocol 2: Enzymatic Reaction Setup

  • Set up a 1.5 mL microcentrifuge tube on ice.

  • Add the reaction components in the order listed in Table 1.

  • Gently mix the contents by pipetting.

  • Incubate the reaction mixture at the optimal temperature for the specific methyltransferase (typically 25-37°C) for a predetermined time (e.g., 2-16 hours).[14]

  • Terminate the reaction by heat inactivation (e.g., 95°C for 10 minutes) or by adding an equal volume of cold ethanol.[15]

Part 3: Purification of 3-O-methyl-L-fucose

Following the enzymatic reaction, the desired product needs to be purified from the reaction mixture, which contains unreacted substrates, enzyme, and other components.

Protocol 3: Product Purification

  • Protein Removal: Centrifuge the terminated reaction mixture to pellet the precipitated protein.

  • Chromatographic Separation:

    • The supernatant can be subjected to purification using techniques such as solid-phase extraction (SPE) or size-exclusion chromatography to remove salts and larger molecules.[15]

    • For higher purity, High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., a reversed-phase C18 or a normal-phase amide column) can be employed.[16] The separation can be monitored by refractive index (RI) detection or by mass spectrometry.

Part 4: Characterization and Validation of 3-O-methyl-L-fucose

It is crucial to confirm the identity and purity of the synthesized 3-O-methyl-L-fucose.

Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product by comparing its retention time to a known standard (if available) and by quantifying the peak area.[16]

  • Mass Spectrometry (MS): Mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized compound.[17][18] High-resolution mass spectrometry can provide the exact mass, further confirming the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most definitive method for structural elucidation.[17][19] 1H and 13C NMR spectra will confirm the presence of the methyl group and its specific attachment to the 3-position of the fucose ring.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Expression Recombinant Methyltransferase Expression Lysis Cell Lysis & Lysate Preparation Expression->Lysis Reaction Enzymatic Methylation Reaction Lysis->Reaction Purification Product Purification (SPE/HPLC) Reaction->Purification Characterization Structural Validation (HPLC, MS, NMR) Purification->Characterization

Caption: Overall experimental workflow for the synthesis of 3-O-methyl-L-fucose.

Troubleshooting and Considerations

  • Low Enzyme Activity:

    • Confirm protein expression by SDS-PAGE and Western blot.

    • Optimize induction conditions (temperature, IPTG concentration).

    • Ensure proper protein folding by including chaperones or using a different expression host.

    • Verify the activity of the enzyme using a standard colorimetric or fluorometric methyltransferase assay.[20]

  • Incomplete Reaction:

    • Increase the incubation time or the amount of enzyme.

    • Ensure the SAM is not degraded; prepare fresh solutions.

    • Optimize the reaction buffer composition (pH, ionic strength, cofactors).[13]

  • Purification Challenges:

    • If co-elution occurs during chromatography, try a different column chemistry or gradient.

    • Consider derivatization of the sugar to improve chromatographic separation or detection.

Conclusion

The enzymatic synthesis of 3-O-methyl-L-fucose using methyltransferases presents a powerful and precise method for producing this valuable compound. By following the detailed protocols and considering the key experimental parameters outlined in these application notes, researchers can efficiently synthesize and characterize 3-O-methyl-L-fucose for a wide range of applications in drug development and glycobiology. The specificity and efficiency of enzymatic catalysis offer significant advantages over traditional chemical methods, paving the way for the exploration of novel fucosylated therapeutics.

References

  • Roje, S. S-Adenosyl-l-methionine: more than just a methyl donor. Nat. Prod. Rep.40 , 764-786 (2023). [Link]

  • Kudryashova, E. V. et al. Enzymatic Reactions of S-Adenosyl-L-Methionine: Synthesis and Applications. Biochemistry (Moscow)89 , S1-S21 (2024). [Link]

  • Dryden, D. T. H. S-Adenosylmethionine: jack of all trades and master of everything? Biochem. Soc. Trans.34 , 329-331 (2006). [Link]

  • Lozano-Ojalvo, D. et al. S-Adenosylmethionine: A Multifaceted Regulator in Cancer Pathogenesis and Therapy. Int. J. Mol. Sci.26 , (2025). [Link]

  • Roje, S. S-Adenosylmethionine: more than just a methyl donor. Nat. Prod. Rep.40 , 764-786 (2023). [Link]

  • Megazyme. L-Fucose Assay Procedure. [Link]

  • Fessner, W.-D. et al. Enzymatic synthesis of L-fucose and L-fucose analogs.
  • Fingerman, I. M., Du, H.-N. & Briggs, S. D. In Vitro Histone Methyltransferase Assay. Cold Spring Harb. Protoc.2011 , (2011). [Link]

  • Patin, D. et al. Functional Characterisation of Three O-methyltransferases Involved in the Biosynthesis of Phenolglycolipids in Mycobacterium tuberculosis. PLoS ONE8 , e58954 (2013). [Link]

  • Kim, H. J. et al. Enzymatic synthesis of l-fucose from l-fuculose using a fucose isomerase from Raoultella sp. and the biochemical and structural analyses of the enzyme. Biotechnol. Biofuels12 , 289 (2019). [Link]

  • Patsnap. What is L-Fucose used for? Synapse (2024). [Link]

  • Suzuki, S. et al. Structural characterization of fucose-containing oligosaccharides by high-performance liquid chromatography and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. J. Chromatogr. B Biomed. Sci. Appl.752 , 237-246 (2001). [Link]

  • Clarke, S. G. & Tamanoi, F. Cell-Based Methylation Assays. Methods Enzymol.414 , 160-170 (2006). [Link]

  • Riera, C. E. et al. Chemoenzymatic synthesis of 3-deoxy-3-fluoro-l-fucose and its enzymatic incorporation into glycoconjugates. Chem. Commun.47 , 11387-11389 (2011). [Link]

  • Kim, H. J. et al. Enzymatic synthesis of l-fucose from l-fuculose using a fucose isomerase from Raoultella sp. and the biochemical and structural analyses of the enzyme. Biotechnol. Biofuels12 , 289 (2019). [Link]

  • Pomin, V. H. Pharmacological Activities of Sulfated Fucose-Rich Polysaccharides after Oral Administration: Perspectives for the Development of New Carbohydrate-Based Drugs. Mar. Drugs18 , 613 (2020). [Link]

  • Pandey, R. P. et al. Functional Characterization of a Regiospecific Sugar-O-Methyltransferase from Nocardia. J. Bacteriol.204 , e0008822 (2022). [Link]

  • Van Overtveldt, M. et al. Process for the purification of l-fucose from a fermentation broth.
  • Zhang, M. et al. Screening, cloning and functional characterization of key methyltransferase genes involved in the methylation step of 1-deoxynojirimycin alkaloids biosynthesis in mulberry leaves. Planta255 , 121 (2022). [Link]

  • Fingerman, I. M., Du, H.-N. & Briggs, S. D. In Vitro Histone Methyltransferase Assay. Cold Spring Harb. Protoc.2011 , (2011). [Link]

  • Rodrigues, C. M., et al. Integrating NMR and MS for Improved Metabolomic Analysis: From Methodologies to Applications. Metabolites15 , (2025). [Link]

  • Zhao, Y. et al. L-Fucose is a candidate monosaccharide neuromodulator and mitigates Alzheimer's synaptic deficits. bioRxiv 2022.08.15.503984 (2022). [Link]

  • Fan, T. W.-M. & Lane, A. N. NMR Based Methods for Metabolites Analysis. Anal. Chem.97 , 524-551 (2025). [Link]

  • Wang, Y. et al. Systematic Identification and Characterization of O-Methyltransferase Gene Family Members Involved in Flavonoid Biosynthesis in Chrysanthemum indicum L. Int. J. Mol. Sci.25 , (2024). [Link]

  • Becker, D. J. & Lowe, J. B. Biological functions of fucose in mammals. Glycobiology13 , 41R-53R (2003). [Link]

  • Li, Y. et al. An important role of L-fucose biosynthesis and protein fucosylation genes in Arabidopsis immunity. New Phytol.221 , 2097-2111 (2019). [Link]

  • Du, J., Johnson, L. M., Jacobsen, S. E. & Patel, D. J. Structure and Mechanism of Plant DNA Methyltransferases. Curr. Top. Microbiol. Immunol.390 , 1-28 (2015). [Link]

  • Richards, M. R. et al. A metabolic inhibitor blocks cellular fucosylation and enables production of afucosylated antibodies. Proc. Natl. Acad. Sci. U.S.A.121 , e2319206121 (2024). [Link]

  • Collins, R. E. et al. Chemogenetic analysis of human protein methyltransferases. J. Biol. Chem.286 , 34677-34689 (2011). [Link]

  • Easton, R. L. et al. Anomalous N-glycan structures with an internal fucose branched to GlcA and GlcN residues isolated from a Mollusk shell-forming fluid. Sci. Rep.6 , 28937 (2016). [Link]

  • D'Amore, T. & Henderson, J. M. Process for making l-fucose.
  • Ping, H. et al. Genome-wide identification and transcriptional characterization of DNA methyltransferases conferring temperature-sensitive male sterility in wheat. BMC Plant Biol.20 , 421 (2020). [Link]

  • Zhang, C. et al. Chemoenzymatic synthesis of GDP-l-fucose and the Lewis X glycan derivatives. Org. Biomol. Chem.7 , 4247-4254 (2009). [Link]

  • Richter, A. et al. Evolution of DIMBOA-Glc O-Methyltransferases from Flavonoid O-Methyltransferases in the Grasses. Plant Physiol.188 , 856-871 (2022). [Link]

  • Lee, S.-H. et al. l-Fucose Synthesis Using a Halo- and Thermophilic l-Fucose Isomerase from Polyextremophilic Halothermothrix orenii. Int. J. Mol. Sci.23 , 4319 (2022). [Link]

  • Rocchetti, G. et al. The Role of High-Resolution Analytical Techniques in the Development of Functional Foods. Int. J. Mol. Sci.22 , 3220 (2021). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-O-methyl-L-fucose

Welcome to the technical support center for the synthesis of 3-O-methyl-L-fucose. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answ...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-O-methyl-L-fucose. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this synthesis and improve your product yield.

Introduction: The Challenge of Selective Fucosylation

The synthesis of 3-O-methyl-L-fucose, a valuable building block in medicinal chemistry and glycobiology, presents a significant challenge due to the presence of multiple hydroxyl groups on the fucose scaffold. Achieving selective methylation at the C3 position while leaving the C2 and C4 hydroxyls untouched requires a robust and well-planned protecting group strategy. This guide will walk you through common issues and their solutions, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: Why is the selective synthesis of 3-O-methyl-L-fucose so challenging?

The primary difficulty lies in differentiating the reactivity of the secondary hydroxyl groups at the C2, C3, and C4 positions of the L-fucose pyranose ring. These hydroxyl groups have similar nucleophilicity, making it difficult to achieve selective methylation at the C3 position without also obtaining a mixture of other methylated isomers (2-O-methyl, 4-O-methyl, and di- or tri-methylated products). Therefore, a multi-step approach involving the strategic use of protecting groups is necessary.[1][2]

Q2: What is the general synthetic strategy to achieve selective 3-O-methylation?

The most common and logical approach involves a four-stage process:

  • Anomeric Protection: The first step is to protect the anomeric hydroxyl group (C1) to prevent the formation of mixed glycosides during subsequent reactions. This is typically achieved by converting the fucose into a more stable glycoside, such as a methyl or benzyl fucopyranoside.

  • Selective Protection of C2 and C4 Hydroxyls: This is the most critical step. A protecting group is introduced that selectively blocks the C2 and C4 hydroxyls, leaving the C3 hydroxyl free for methylation. This often relies on the formation of a cyclic acetal or ketal.

  • Methylation of the C3 Hydroxyl: With the C2 and C4 positions blocked, the free C3 hydroxyl can be methylated using a suitable methylating agent and base.

  • Deprotection: Finally, all protecting groups are removed to yield the desired 3-O-methyl-L-fucose.

The overall workflow is visualized in the diagram below.

Synthesis_Workflow Start L-Fucose Step1 Anomeric Protection (e.g., Methyl Glycoside Formation) Start->Step1 Step2 Selective C2, C4 Protection (e.g., Benzylidene Acetal) Step1->Step2 Step3 C3 Methylation (e.g., MeI, NaH) Step2->Step3 Step4 Global Deprotection (e.g., Hydrogenolysis) Step3->Step4 End 3-O-methyl-L-fucose Step4->End

Caption: General synthetic workflow for 3-O-methyl-L-fucose.

Q3: What are some common protecting groups used for the selective protection of L-fucose?

The choice of protecting groups is crucial and depends on the desired selectivity and the reaction conditions for subsequent steps. Some commonly employed protecting groups in fucose chemistry include:

  • Benzyl (Bn) ethers: Robust and can be removed by hydrogenolysis.

  • Acetyl (Ac) esters: Easily introduced and removed but can be prone to migration.

  • Isopropylidene ketals: Useful for protecting diols, but their formation and cleavage require acidic conditions.

  • Benzylidene acetals: Can selectively protect the C2 and C4 hydroxyls, leaving C3 free. This is a key strategy for this specific synthesis.

A combination of these protecting groups is often necessary to achieve the desired outcome.[1]

Troubleshooting Guide: Improving Your Yield

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.

Problem 1: Low Yield of the Methylated Product

A low yield of the desired 3-O-methylated intermediate can be frustrating. The root cause often lies in one of the following areas:

Possible Cause 1A: Incomplete Methylation Reaction

  • Symptoms: You observe a significant amount of the unreacted starting material (the C2, C4-protected fucoside) after the methylation step.

  • Underlying aetiology: The methylation of a sterically hindered secondary alcohol can be slow. The choice of base and methylating agent, as well as reaction conditions, are critical.

  • Troubleshooting Protocol:

    • Re-evaluate your base: Sodium hydride (NaH) is a strong, non-nucleophilic base commonly used to deprotonate the alcohol. Ensure your NaH is fresh and highly reactive. Consider using other strong bases like potassium bis(trimethylsilyl)amide (KHMDS) if you suspect base degradation is an issue.

    • Increase the excess of methylating agent: Use a larger excess of methyl iodide (MeI) or another methylating agent like dimethyl sulfate (DMS). A 5-10 fold excess is not uncommon for hindered alcohols.

    • Optimize reaction temperature and time: While room temperature is a good starting point, you may need to gently heat the reaction to drive it to completion. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Choice of solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is typically used. Ensure your solvent is anhydrous, as water will quench the base.

Possible Cause 1B: Formation of Multiple Methylated Isomers

  • Symptoms: NMR analysis of the crude product shows a complex mixture of signals, suggesting methylation at positions other than C3.

  • Underlying aetiology: This indicates that your protecting group strategy for C2 and C4 was not fully effective, leaving one or both of these hydroxyls available for methylation.

  • Troubleshooting Protocol:

    • Verify the structure of your protected intermediate: Before proceeding to the methylation step, ensure that you have successfully formed the desired C2, C4-protected intermediate. Use NMR and mass spectrometry to confirm its structure.

    • Optimize the protection step: If the protection is incomplete, revisit this step. For a benzylidene acetal, ensure you are using the correct stoichiometry of benzaldehyde dimethyl acetal and a suitable acid catalyst (e.g., camphorsulfonic acid).

    • Consider alternative protecting groups: If a benzylidene acetal is not providing the desired selectivity, you may need to explore a more complex, multi-step protection strategy.

Possible Cause 1C: Degradation or Unwanted Side Reactions

  • Symptoms: The TLC of your reaction mixture shows multiple spots, and the desired product is a minor component.

  • Underlying aetiology: Strong bases can sometimes lead to elimination or other side reactions, particularly at elevated temperatures.

  • Troubleshooting Protocol:

    • Use a milder methylation procedure: Consider using silver oxide (Ag₂O) and methyl iodide in DMF. This is a milder, heterogeneous reaction that can sometimes give cleaner results, albeit with longer reaction times.

    • Control the reaction temperature: Avoid excessive heating. If the reaction is sluggish, it is often better to increase the reaction time or the excess of reagents rather than raising the temperature significantly.

Problem 2: Difficult Purification of the Final Product

The final deprotection step can yield a mixture of the desired 3-O-methyl-L-fucose, unreacted starting material, and partially deprotected intermediates.

Possible Cause 2A: Co-elution of Isomers on Silica Gel Chromatography

  • Symptoms: Your fractions from column chromatography are not pure and contain a mixture of the desired product and other isomers.

  • Underlying aetiology: Carbohydrate isomers are often very polar and have similar retention factors, making their separation by standard silica gel chromatography challenging.

  • Troubleshooting Protocol:

    • Optimize your solvent system: A common mobile phase for polar carbohydrates is a mixture of dichloromethane/methanol or ethyl acetate/methanol. Experiment with different solvent ratios and consider adding a small amount of a third solvent, like water or acetic acid, to improve separation.

    • Use a different stationary phase: If silica gel is not effective, consider using reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient.

    • High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC with a specialized carbohydrate column may be necessary.

Possible Cause 2B: Incomplete Deprotection

  • Symptoms: You isolate products where some, but not all, of the protecting groups have been removed.

  • Underlying aetiology: The efficiency of deprotection, for example by catalytic hydrogenation to remove benzyl and benzylidene groups, can be affected by the catalyst quality, solvent, and presence of catalyst poisons.

  • Troubleshooting Protocol:

    • Check your catalyst: Use fresh, high-quality palladium on carbon (Pd/C).

    • Ensure efficient hydrogen delivery: Maintain a positive pressure of hydrogen and ensure vigorous stirring to facilitate mass transfer.

    • Solvent choice: A solvent like methanol or ethanol is typically effective. The addition of a small amount of acid (e.g., HCl) can sometimes accelerate the cleavage of acetals.

The following diagram illustrates the potential side products that can complicate the synthesis.

Side_Reactions cluster_start Starting Material cluster_products Reaction Products Start C2,C4-Protected Fucoside Desired 3-O-methyl Product Start->Desired Successful Methylation Byproduct1 2-O-methyl Isomer Start->Byproduct1 Non-selective Methylation Byproduct2 4-O-methyl Isomer Start->Byproduct2 Non-selective Methylation Byproduct3 Di-methylated Product Start->Byproduct3 Non-selective Methylation Unreacted Unreacted Starting Material Start->Unreacted Incomplete Reaction

Caption: Potential outcomes of the methylation step.

Summary of Key Parameters for Optimization

ParameterRecommended Starting PointTroubleshooting Considerations
Methylation Base Sodium Hydride (NaH)Use fresh, high-purity NaH; consider KHMDS for difficult cases.
Methylating Agent Methyl Iodide (MeI)Use a 5-10 fold excess; dimethyl sulfate (DMS) is an alternative.
Reaction Solvent Anhydrous DMF or THFEnsure the solvent is completely dry to prevent quenching the base.
Reaction Temperature Room TemperatureGently warm if the reaction is slow, but avoid high temperatures.
Deprotection Catalyst 10% Palladium on Carbon (Pd/C)Use a fresh catalyst and ensure efficient stirring under H₂ atmosphere.
Purification Silica Gel ChromatographyExperiment with different solvent systems; consider reverse-phase HPLC.

References

  • Toward the Chemical Syntheses of Fucosylated Peptides: A Combination of Protecting Groups for the Hydroxy Groups of Fucose. Journal of Synthetic Organic Chemistry, Japan, 69(11), 1231-1241. [Link]

  • Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. ResearchGate. [Link]

  • Synthesis of Fucose Derivatives with Thiol Motifs towards Suicide Inhibition of Helicobacter pylori. Molecules, 25(18), 4281. [Link]

  • 2,2-Difluoro Derivatives of Fucose Can Inhibit Cell Surface Fucosylation without Causing Slow Transfer to Acceptors. JACS Au. [Link]

  • Chemoenzymatic synthesis of GDP-l-fucose and the Lewis X glycan derivatives. Proceedings of the National Academy of Sciences, 106(38), 16199-16204. [Link]

  • A Short Synthesis of L-Fucose and Analogs from D-Mannose. Tetrahedron Letters, 30(38), 5153-5156. [Link]

  • Selective demethylation of O-aryl glycosides by iridium-catalyzed hydrosilylation. Organic & Biomolecular Chemistry, 18(33), 6435-6439. [Link]

Sources

Optimization

Technical Support Center: Carbohydrate Separation &amp; Analysis

Topic: Separation of 6-deoxy-3-O-methyl-L-galactose (L-Digitalose) from D-Fucose Isomers Executive Summary This guide addresses the separation of 6-deoxy-3-O-methyl-L-galactose (chemically equivalent to 3-O-methyl-L-fuco...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation of 6-deoxy-3-O-methyl-L-galactose (L-Digitalose) from D-Fucose Isomers

Executive Summary

This guide addresses the separation of 6-deoxy-3-O-methyl-L-galactose (chemically equivalent to 3-O-methyl-L-fucose) from D-fucose (6-deoxy-D-galactose) and its isomers.

The Core Scientific Distinction: While both molecules are 6-deoxyhexoses, they are chemically distinct congeners , not enantiomers of each other.[1]

  • Mass Difference: The target molecule contains a methoxy group (-OCH₃) at C3, whereas D-fucose has a hydroxyl group (-OH).[1] This results in a molecular weight difference of 14 Da (178.18 vs 164.16 g/mol ).

  • Polarity Difference: The 3-O-methyl group significantly reduces the polarity and acidity of the molecule compared to D-fucose.

These differences allow for separation using standard achiral chromatography (HPAEC-PAD or GC-MS) without requiring expensive chiral columns, provided the correct protocols are used.

Module 1: High-Performance Anion-Exchange Chromatography (HPAEC-PAD)

Best For: Preparative separation and quantification of underivatized sugars.

The Principle

HPAEC separates carbohydrates as oxyanions at high pH (>12).[1] Elution order is determined by the pKa of the hydroxyl groups.

  • D-Fucose: Has three ionizable protons (C2, C3, C4).[1]

  • L-Digitalose: The C3-OH is methylated, removing one ionization site and increasing hydrophobicity.

  • Result: Methylated sugars bind less strongly to the anion exchange resin and elute earlier than their non-methylated parent structures.[1]

Experimental Protocol
ParameterSpecification
Column Dionex CarboPac PA20 (3 x 150 mm) or PA1 (4 x 250 mm)
Guard Column Corresponding Guard (PA20 or PA1)
System Metal-free IC (e.g., Thermo Dionex ICS-6000)
Detector Pulsed Amperometric Detector (PAD) with Gold Electrode
Waveform Standard Quadruple Potential Waveform (carbohydrate)
Flow Rate 0.5 mL/min (PA20) or 1.0 mL/min (PA1)
Temperature 30°C

Eluent Gradient (Gradient is required for resolution):

  • Eluent A: 18 MΩ-cm Deionized Water

  • Eluent B: 200 mM NaOH

  • Eluent C: 100 mM NaOH / 1 M Sodium Acetate (NaOAc)

Step-by-Step Method:

  • Equilibration: 15 mM NaOH (Isocratic) for 10 mins.

  • Injection: 10–25 µL sample.

  • Separation Phase (0–20 min): Isocratic 15 mM NaOH.

    • Note: 6-deoxy-3-O-methyl-L-galactose will elute early (approx. 4–6 min).

    • Note: D-Fucose will elute later (approx. 8–10 min).[1]

  • Wash (20–25 min): Ramp to 100% Eluent C (High NaOAc) to remove carbonate and strongly retained contaminants.

  • Re-equilibration: Return to 15 mM NaOH for 15 mins.

Critical Insight: If co-elution occurs with other deoxy sugars (e.g., Rhamnose), lower the NaOH concentration to 10 mM.[1] Lower pH reduces the ionization of the weakly acidic deoxy sugars, increasing their retention time and resolution.[1]

Module 2: GC-MS Analysis (Structural Confirmation)

Best For: Definitive identification and distinguishing isomers (linkage analysis).[1]

The Principle

Gas Chromatography requires derivatization to make sugars volatile.[1] The Alditol Acetate (AA) method is superior here because the Mass Spectrum (EI-MS) will clearly show the location of the methyl group.

Experimental Protocol: Alditol Acetates

Reagents:

  • Sodium Borohydride (NaBH₄)

  • Acetic Anhydride (Ac₂O)

  • 1-Methylimidazole (catalyst)

Workflow:

  • Reduction: Dissolve 1 mg sample in 1 M NH₄OH. Add 1 mg NaBH₄.[1] Incubate 1h at room temp. (Converts aldose to alditol; eliminates anomers).

  • Quench: Add Glacial Acetic Acid dropwise until bubbling stops. Dry under N₂ stream.[1]

  • Co-evaporation: Add 10% acetic acid in methanol (3x) and dry to remove borate complexes.

  • Acetylation: Add 100 µL Acetic Anhydride and 100 µL 1-Methylimidazole. Vortex. React for 10 min.

  • Extraction: Add 1 mL CHCl₃ and 1 mL H₂O. Vortex. Discard upper (aqueous) phase.[1] Dry organic phase.[1]

  • Analysis: Inject 1 µL into GC-MS.

GC Conditions:

  • Column: SP-2330 or DB-225 (Polar cyano-polysiloxane).

  • Temp Program: 180°C (hold 2 min) → 4°C/min → 240°C.

Data Interpretation (Mass Spec)

You will see two distinct peaks with different fragmentation patterns:

Fragment TypeD-Fucose (Alditol Acetate)6-deoxy-3-O-methyl-L-galactose
Primary Cleavage C2-C3 and C3-C4 bonds break.Methyl group blocks acetylation at C3.[1]
Diagnostic Ion m/z 231 (C1–C3 fragment)m/z 203 (C1–C3 fragment with OMe)
Shift Standard deoxy-hexose pattern.[1]-42 Da shift (Acetyl vs Methyl) at C3 fragments.[1]

Module 3: Chiral Resolution (The "L" vs "D" Check)

If you suspect your sample contains D-Fucose AND L-Fucose (or D/L Digitalose), achiral columns (above) will NOT separate them. You must use a Chiral Selector.[1]

The Gerwig Method ((-)-2-Butanolysis):

  • React sample with (-)-2-butanol in 1M HCl/MeOH.[1]

  • This creates diastereomeric butyl-glycosides.[1]

  • Acetylate (per Module 2).

  • Analyze on GC (DB-5 or DB-1 column).[1]

  • Result: D-Fucose-(-)-2-butyl glycoside and L-Fucose-(-)-2-butyl glycoside have different physical properties and retention times.

Visualizing the Workflow

SeparationStrategy Start Sample Mixture: (6-deoxy-3-O-Me-L-Gal + D-Fucose) Goal Goal: Separation or Identification? Start->Goal Prep Preparative / Quantification (High Purity Needed) Goal->Prep Quantification ID Structural ID / Linkage (Mass Spec Needed) Goal->ID Structure Chiral Enantiomer Check (L vs D Confirmation) Goal->Chiral Stereochem HPAEC Method: HPAEC-PAD Column: CarboPac PA20 Eluent: 15mM NaOH Prep->HPAEC GCMS Method: GC-MS (Alditol Acetates) Column: SP-2330 Deriv: Acetylation ID->GCMS GCChiral Method: GC (Gerwig) Reagent: (-)-2-Butanol Creates Diastereomers Chiral->GCChiral Out1 Outcome: Methylated sugar elutes FIRST Fucose elutes SECOND HPAEC->Out1 Out2 Outcome: Diagnostic fragment ions (m/z 203 vs 231) GCMS->Out2

Caption: Decision matrix for selecting the appropriate chromatographic technique based on analytical goals.

Troubleshooting & FAQs

Q1: My HPAEC peaks are co-eluting. The methylated sugar is merging with the void volume.

  • Cause: The 3-O-methyl group makes the sugar very weakly acidic. It is not binding to the column at 15 mM NaOH.[1]

  • Fix: Reduce the eluent concentration to 1–5 mM NaOH . Weakly acidic sugars require lower ionic strength to be retained.[1] Ensure your re-equilibration time is sufficient (at least 15 min) to remove carbonate, which acts as a pusher.[1]

Q2: In GC-MS, I see multiple peaks for D-Fucose.

  • Cause: You likely performed TMS derivatization or simple acetylation without reduction.[1] This leaves the anomeric center intact, resulting in

    
    -pyranose, 
    
    
    
    -pyranose,
    
    
    -furanose, and
    
    
    -furanose peaks (up to 4 peaks per sugar).
  • Fix: Use the Alditol Acetate method (Module 2).[1] The reduction step (NaBH₄) opens the ring, eliminating isomers and resulting in one peak per sugar .[1]

Q3: Can I use a C18 HPLC column?

  • Answer: Generally, no.[1] Small polar sugars (even methylated ones) do not retain well on standard C18 columns.[1] You would need a specialized column like an Amide-80 (HILIC mode) or a Porous Graphitic Carbon (Hypercarb) column.[1] On Hypercarb, the methylated sugar will elute later than fucose due to hydrophobic interaction with the graphite surface.[1]

References

  • Thermo Fisher Scientific. (2020).[1] Product Manual for Dionex CarboPac PA1 Columns. Retrieved from

  • Thermo Fisher Scientific. (2018).[1] Determination of Carbohydrates in Urine by HPAE-PAD (CarboPac PA20 Application). Retrieved from

  • Geyer, R., & Geyer, H. (1994).[1] Analysis of methylated monosaccharides by GC-MS. In Glycoanalysis Protocols. Humana Press.[1]

  • Gerwig, G. J., et al. (1978).[1] Determination of the D and L configuration of neutral monosaccharides by high-resolution capillary G.L.C.Carbohydrate Research, 62(2), 349-357.[1]

  • PubChem. (2024).[1][2] 6-deoxy-3-O-methylgalactose (Digitalose) Compound Summary. Retrieved from

Sources

Troubleshooting

Troubleshooting anomeric mixtures in L-digitalose glycosylation

Welcome to the technical support center for L-digitalose glycosylation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing glycos...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for L-digitalose glycosylation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing glycosidic linkages with this unique 2,6-dideoxyhexose. The formation of anomeric mixtures is a frequent challenge, and this resource provides in-depth, experience-driven troubleshooting strategies to help you achieve your desired stereochemical outcomes.

Frequently Asked Questions (FAQs)

Q1: My L-digitalose glycosylation is resulting in a nearly 1:1 mixture of α- and β-anomers. What is the most critical initial parameter to investigate?

The first and most influential factor to examine is the nature of the protecting group at the C-2 position of your L-digitalose glycosyl donor.[1][2] This is the cornerstone of stereochemical control in glycosylation reactions.

  • For 1,2-trans-glycosides (typically the β-anomer for L-digitalose): Employ a "participating" protecting group at the C-2 position. Acyl groups like benzoyl (Bz) or acetyl (Ac) are classic examples.[2]

  • Mechanism of Action (Anchimeric Assistance): Upon activation of the glycosyl donor, the C-2 acyl group attacks the anomeric center, forming a stable cyclic acyloxonium ion intermediate. This intermediate shields the α-face of the sugar, forcing the incoming glycosyl acceptor to attack from the β-face, resulting in the 1,2-trans product.[2][3]

  • For 1,2-cis-glycosides (typically the α-anomer for L-digitalose): Use a "non-participating" protecting group at C-2. Ether-based protecting groups like benzyl (Bn) or silyl ethers are standard choices.[1] In the absence of a participating group, the stereochemical outcome is governed by a more complex interplay of factors including the anomeric effect, solvent, and temperature, often leading to mixtures.[1][4][5]

Troubleshooting Unwanted Anomer Formation

Q2: I am using a C-2 benzoyl group on my L-digitalose donor to obtain the β-anomer, but I am still observing significant formation of the α-anomer. What should I investigate next?

This is a common issue that points to several potential areas for optimization beyond the C-2 protecting group. Here is a systematic approach to troubleshooting:

The relative reactivity of your donor and acceptor is a critical, yet often overlooked, parameter.[6][7][8]

  • Highly Reactive Acceptors: A very nucleophilic acceptor can sometimes react with the initial activated donor species before the C-2 participating group can form the desired acyloxonium ion intermediate. This can lead to a less selective, more SN2-like reaction, producing the α-anomer.

  • Low Reactivity Acceptors: Conversely, a sterically hindered or electronically deactivated acceptor may react so slowly that the acyloxonium ion intermediate begins to break down or equilibrate, eroding stereoselectivity.[9]

Troubleshooting Table: Donor/Acceptor Reactivity

ObservationPotential CauseSuggested Action
Significant α-anomer with a reactive primary alcohol acceptorAcceptor is too nucleophilic for the donor/promoter system.Decrease the reactivity of the acceptor by changing protecting groups (e.g., from benzyl ethers to electron-withdrawing benzoyl esters on other positions).[6]
Low yield and anomeric mixture with a hindered secondary alcohol acceptorAcceptor is not nucleophilic enough; reaction is sluggish.Increase acceptor reactivity by changing to more electron-donating protecting groups. Alternatively, use a more powerful promoter system.

The choice of solvent has a profound impact on the stability of reaction intermediates and can dramatically alter the α/β ratio.[10][11][12]

  • Ethereal Solvents (e.g., Diethyl Ether, THF, Dioxane): These solvents can stabilize the oxocarbenium ion, often favoring the formation of the α-glycoside.[5][11] They can coordinate with the activated donor and influence the stereochemical outcome.

  • Nitrile Solvents (e.g., Acetonitrile, Propionitrile): These are known as participating solvents and can form a transient α-nitrilium species. The subsequent attack by the acceptor occurs from the β-face, leading to the β-anomer.[10][13]

  • Non-Participating Solvents (e.g., Dichloromethane (DCM), Toluene): These are common glycosylation solvents, but their effect can be less predictable and highly dependent on other reaction parameters.

Troubleshooting Table: Solvent Selection

Desired AnomerRecommended Solvent ClassRationale
α-L-Digitaloside Ethereal (e.g., Et₂O, Dioxane) or mixed systems like DCM/Et₂O.[11]Stabilizes intermediates that lead to the α-product.
β-L-Digitaloside Nitrile (e.g., Acetonitrile)Forms a β-directing nitrilium intermediate.

Temperature is a critical parameter that controls whether a reaction is under kinetic or thermodynamic control.

  • Low Temperatures (-78 °C to -40 °C): These conditions favor the kinetically controlled product. For many glycosylations, this is the β-anomer.

  • Higher Temperatures (Warming to room temperature or above): Higher temperatures can allow for equilibration to the thermodynamically more stable product, which is often the α-anomer due to the anomeric effect.[5]

If you are getting too much α-anomer when targeting β, ensure your reaction is maintained at a consistently low temperature.

Advanced Strategies for Stereocontrol

Q3: I've optimized my protecting groups, solvent, and temperature, but my 1,2-cis (α-anomer) glycosylation of L-digitalose remains unselective. Are there other strategies I can employ?

Yes, when standard approaches are insufficient, particularly for challenging 1,2-cis linkages, you can turn to more advanced methods:

Protecting groups at positions other than C-2 can influence the stereochemical outcome.[9] This is known as remote participation or long-range participation.

  • C-4 and C-6 Acyl Groups: In some systems, acyl groups at C-4 or C-6 have been shown to promote the formation of α-glycosides.[9] For instance, a 6-O-levulinoyl group has been effectively used to achieve high α-selectivity in glucose systems.[14]

  • Conformationally Restricting Protecting Groups: Cyclic protecting groups, such as a 3,4-O-carbonate or a di-tert-butylsilylene (DTBS) group, can lock the pyranose ring in a specific conformation that favors attack from one face over the other.[1] This can be a powerful strategy to enforce a desired stereoselectivity.

Remote_Participation cluster_0 Standard Conditions cluster_1 Remote Participation Strategy Donor L-Digitalose Donor (Non-participating C-2 group) Intermediate Oxocarbenium Ion Intermediate Donor->Intermediate Donor->Intermediate Alpha α-Anomer (1,2-cis) Intermediate->Alpha Anomeric Effect / Solvent Intermediate->Alpha Favored Attack Beta β-Anomer (1,2-trans) Intermediate->Beta Kinetic Control Remote_Group C-4/C-6 Participating Group (e.g., Levulinoyl) Remote_Group->Intermediate Shields β-face

Caption: Remote participation influencing stereoselectivity.

Analytical Characterization and Separation

Q4: How can I accurately determine the α/β ratio of my product mixture, and what are the best methods for separating the anomers?

Accurate determination of the anomeric ratio is crucial for optimizing your reaction conditions.

NMR spectroscopy is the most definitive method for assigning anomeric configurations.[15][16]

  • ¹H NMR:

    • Chemical Shift: Anomeric protons (H-1) have distinct chemical shifts. Typically, the α-anomer's H-1 resonates further downfield than the β-anomer's H-1.[17][18]

    • Coupling Constants (³JH1,H2): The magnitude of the coupling constant between H-1 and H-2 is highly diagnostic. For most hexopyranoses, a large coupling constant (7-9 Hz) indicates a trans-diaxial relationship, characteristic of the β-anomer, while a smaller coupling constant (2-4 Hz) suggests an axial-equatorial or equatorial-equatorial relationship, indicative of the α-anomer.[19]

  • ¹³C NMR: The chemical shift of the anomeric carbon (C-1) is also informative. The C-1 of the β-anomer is usually found slightly upfield compared to the α-anomer.[15]

If your reaction produces an inseparable mixture, chromatographic separation is necessary.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and effective method.

    • Column Choice: Standard C18 columns can often separate anomers, but method development is key.[20] Chiral columns can also be highly effective for separating both anomers and enantiomers.[21]

    • Mobile Phase: Careful adjustment of the mobile phase composition (e.g., acetonitrile/water gradient) is required to achieve baseline separation.[20] In some cases, anomer separation can be prevented by running the chromatography at a higher temperature (e.g., 70-80 °C).[22]

  • Flash Column Chromatography: While more challenging, careful selection of the solvent system can sometimes allow for the separation of anomers on silica gel, although it is often less efficient than HPLC.

Caption: Workflow for analysis and purification of anomeric mixtures.

References

  • Butt, A. A., & Zhang, W. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. MDPI. [Link]

  • Demchenko, A. V. (2003). CONTROLLING ANOMERIC SELECTIVITY, REACTIVITY, AND REGIOSELECTIVITY IN GLYCOSYLATIONS USING PROTECTING GROUPS: Strategies and Applications. ResearchGate. [Link]

  • Ardá, A., & Jiménez-Barbero, J. (2023). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews. [Link]

  • Das, A., & Kumar, P. (2020). The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation. Beilstein Journal of Organic Chemistry. [Link]

  • Karim, A. T., & Demchenko, A. V. (2021). Stereoselective 1,1′-glycosylation via reactivity tuning with protecting groups. Organic & Biomolecular Chemistry. [Link]

  • Crich, D. (2010). Mechanisms of Stereodirecting Participation and Ester Migration from Near and Far in Glycosylation and Related Reactions. Accounts of Chemical Research. [Link]

  • Geue, N., et al. (2021). Influence of Levulinoyl Protecting Groups on Glycosylation Stereoselectivity and Glycosyl Cation Structure. Refubium - Freie Universität Berlin. [Link]

  • van der Vorm, S., et al. (2018). How do Various Reaction Parameters Influence Anomeric Selectivity in Chemical Glycosylation with Thioglycosides and NIS/TfOH Activation?. ResearchGate. [Link]

  • van der Vorm, S. (2019). Reactivity and selectivity in glycosylation reactions. Scholarly Publications Leiden University. [Link]

  • Yamanoi, T., Oda, Y., & Katsuraya, K. (2017). Separation of the α- and β-Anomers of Carbohydrates by Diffusion-Ordered NMR Spectroscopy. MDPI. [Link]

  • van der Vorm, S., et al. (2019). Acceptor reactivity in glycosylation reactions. Chemical Society Reviews. [Link]

  • Serianni, A. S. (2006). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Advances in Carbohydrate Chemistry and Biochemistry. [Link]

  • van der Vorm, S. (2019). Structure-reactivity relationships in glycosylation chemistry. Scholarly Publications Leiden University. [Link]

  • ResearchGate. (2023). FAQs on NMR of Carbohydrates, oligosaccharides and sugars. ResearchGate. [Link]

  • van der Vorm, S., et al. (2021). Mechanism of C-3 Acyl Neighboring Group Participation in Mannuronic Acid Glycosyl Donors. Journal of the American Chemical Society. [Link]

  • Ardá, A., & Jiménez-Barbero, J. (2023). Primary Structure of Glycans by NMR Spectroscopy. ACS Publications. [Link]

  • Fraser-Reid, B., et al. (2002). Can the Stereochemical Outcome of Glycosylation Reactions Be Controlled by the Conformational Preferences of the Glycosyl Donor?. PubMed. [Link]

  • Das, A., & Kumar, P. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry. [Link]

  • Adhikari, B., & Zhu, X. (2016). Controlling the stereoselectivity of glycosylation via solvent effects. Canadian Journal of Chemistry. [Link]

  • Emery Pharma. (2015). Separation and Identification of alpha- and beta-glycopyranoside anomers. Emery Pharma. [Link]

  • Adhikari, B., & Zhu, X. (2016). Controlling the stereoselectivity of glycosylation via solvent effects. Canadian Journal of Chemistry. [Link]

  • Crich, D. (2011). The Experimental Evidence in Support of Glycosylation Mechanisms at the SN1-SN2 Interface. Accounts of Chemical Research. [Link]

  • van der Vorm, S., et al. (2024). On the influence of solvent on the stereoselectivity of glycosylation reactions. PubMed. [Link]

  • Li, W., et al. (2021). Merging Reagent Modulation and Remote Anchimeric Assistance for Glycosylation: Highly Stereoselective Synthesis of α‐Glycans up to a 30‐mer. ResearchGate. [Link]

  • van der Vorm, S., et al. (2018). Effect of 2-O-Benzoyl para-Substituents on Glycosylation Rates. The Journal of Organic Chemistry. [Link]

  • Shodex. (n.d.). Prevention of Anomer Separation. Shodex HPLC Columns and Standards. [Link]

  • Yamanoi, T., Oda, Y., & Katsuraya, K. (2017). Separation of the α- and β-Anomers of Carbohydrates by Diffusion-Ordered NMR Spectroscopy. ResearchGate. [Link]

  • Le, C., et al. (2020). Predicting glycosylation stereoselectivity using machine learning. MPG.PuRe. [Link]

  • Le, C., et al. (2021). Predicting glycosylation stereoselectivity using machine learning. Chemical Science. [Link]

  • Le, C., et al. (2021). Predicting glycosylation stereoselectivity using machine learning. University of Bath's research portal. [Link]

  • Lopes, J. F., & Gaspar, E. M. S. M. (2008). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. PubMed. [Link]

  • Hamilton, C. (2016). Asymmetric Control of the Diastereoselectivity of Glycosylation. University of Bristol. [Link]

  • Adhikari, B., & Zhu, X. (2016). Controlling the stereoselectivity of glycosylation via solvent effects. SciSpace. [Link]

  • McKay, M. J., & Nguyen, H. M. (2017). Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Beilstein Journal of Organic Chemistry. [Link]

  • Hansen, G. L., et al. (2022). Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. ChemRxiv. [Link]

  • McKay, M. J., & Nguyen, H. M. (2017). Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Academia.edu. [Link]

  • Sharma, P., & Kumar, P. (2021). Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. MDPI. [Link]

Sources

Optimization

Stability of 6-Deoxy-3-O-methyl-L-galactose under acidic conditions

Executive Summary You are likely working with 6-Deoxy-3-O-methyl-L-galactose , chemically synonymous with 3-O-methyl-L-fucose . This rare monosaccharide presents a specific "stability paradox" during analysis: High Labil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely working with 6-Deoxy-3-O-methyl-L-galactose , chemically synonymous with 3-O-methyl-L-fucose . This rare monosaccharide presents a specific "stability paradox" during analysis:

  • High Lability: As a 6-deoxy sugar, its glycosidic bonds hydrolyze significantly faster than standard hexoses (like glucose).

  • High Degradation Risk: It degrades rapidly into 5-methylfurfural under conditions typically used for neutral sugars, leading to underestimation of yield.

This guide provides optimized protocols to balance hydrolysis yield against degradation, ensuring accurate quantification in bacterial O-antigens or plant polysaccharides.

Module 1: Chemical Identity & Stability Profile

Before proceeding, verify your target molecule's behavior. The 3-O-methyl ether group is chemically robust, but it influences the ring's electronic stability.

FeatureChemical ConsequencePractical Implication
6-Deoxy Position Lacks -OH at C6; hydrophobic methyl group.Acid Sensitive: The ring opens and dehydrates 5–10x faster than Glucose/Galactose.
3-O-Methyl Group Ether linkage at C3.Stable: The methyl group will not fall off during standard acid hydrolysis.
L-Configuration Enantiomer of D-galactose series.Enzymatic Resistance: Most standard D-galactosidases will not cleave this.

Module 2: Optimized Hydrolysis Protocol

Issue: "I used standard 2M TFA at 120°C and my recovery is <20%." Diagnosis: You have charred the sugar. 6-deoxy sugars cannot withstand "standard" neutral sugar hydrolysis conditions.

The "Goldilocks" Protocol (TFA Method)

We recommend Trifluoroacetic Acid (TFA) over mineral acids (HCl/H2SO4) because it is volatile (removes the need for neutralization salts) and less prone to inducing charring.

Step-by-Step Workflow:

  • Preparation: Suspend 1–2 mg of polysaccharide in 500 µL of 0.5 M to 1.0 M TFA (Not 2 M).

  • Incubation:

    • Standard Hexoses: 100–120°C for 2–4 hours (Too harsh for you).

    • Target (6-Deoxy):80–90°C for 1–2 hours .

  • Monitoring: If possible, pull aliquots at 30, 60, and 90 minutes to check for the release of the monomer vs. the appearance of degradation products.

  • Termination: Cool immediately on ice.

  • Evaporation: Evaporate TFA under a stream of nitrogen at <40°C. Do not use high heat for evaporation.

  • Co-evaporation: Add methanol (200 µL) and evaporate twice to remove residual acid traces.

Comparative Hydrolysis Performance
ConditionRecovery of GlucoseRecovery of 6-Deoxy-3-O-Me-L-GalStatus
2M TFA, 120°C, 2h 95%< 15%Critical Failure (Degradation)
2M HCl, 100°C, 3h 92%< 10%Critical Failure (Charring)
0.5M TFA, 90°C, 1h 40%85% Optimal for Target

Note: If your polymer contains both glucose and 6-deoxy-3-O-methyl-L-galactose, you may need a two-step hydrolysis : mild acid first (collect supernatant), then strong acid on the residue.

Module 3: Degradation Pathways & Troubleshooting

Issue: "My sample turned yellow/brown, and I see a ghost peak in the chromatogram." Diagnosis: The yellow color indicates the formation of furan derivatives.

Unlike Glucose (which degrades to hydroxymethylfurfural - HMF), 6-deoxy sugars degrade to 5-methylfurfural . This molecule is volatile and can interfere with GC-MS baselines or appear as a contaminant peak.

Visualizing the Degradation Logic

G cluster_0 Analytical Window Poly Polysaccharide (O-Antigen/Gum) FreeSugar 6-Deoxy-3-O-methyl-L-galactose (Target Analyte) Poly->FreeSugar Hydrolysis (0.5M TFA, 90°C) OpenChain Open Chain Intermediate FreeSugar->OpenChain Acid + Heat (Reversible) Degradation 5-Methylfurfural (Toxic Artifact) OpenChain->Degradation Dehydration (Fast in 2M Acid) Levulinic Levulinic Acid / Formic Acid Degradation->Levulinic Further Decay

Figure 1: The degradation pathway of 6-deoxy sugars. Note that the target analyte is an intermediate state; excessive acid pushes the equilibrium toward 5-Methylfurfural.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Methanolysis (Methanolic HCl) instead of aqueous hydrolysis? A: Yes, and it is often preferred. Methanolysis (1M HCl in MeOH, 80°C, 16h) yields methyl glycosides. This stabilizes the anomeric center and prevents ring opening/degradation to furfurals. If you are doing GC-MS analysis, methanolysis is the superior choice for 6-deoxy sugars.

Q2: How does the 3-O-methyl group affect derivatization (Alditol Acetates)? A: It simplifies it slightly. Since C3 is already blocked by a methyl ether, it will not be acetylated. In your GC-MS spectrum, the C3 position will show a methoxy group fragment rather than an acetyl group. Ensure your mass spectral library expects 1,2,4,5-tetra-O-acetyl-6-deoxy-3-O-methyl-L-galactitol .

Q3: I need to neutralize H2SO4 with Barium Carbonate. Is this safe for my sugar? A: It is chemically safe, but physically risky. 3-O-methyl sugars can adsorb onto the BaSO4 precipitate, leading to yield loss. Thorough washing of the pellet is required. We strongly suggest using TFA (evaporative removal) or Solid Phase Extraction (SPE) neutralization to avoid precipitation losses.

References

  • Albersheim, P., et al. (2009). The structure of plant cell walls: Chemical stability of glycosidic bonds. In Essentials of Glycobiology. Cold Spring Harbor Laboratory Press.

  • Widmalm, G. (2013). Structural analysis of bacterial polysaccharides.[1][2] In Methods in Enzymology (Vol. 533, pp. 123-143). Academic Press.[3] Matches protocols for labile O-antigen hydrolysis.

  • Biermann, C. J. (1988). Hydrolysis and other cleavage of glycosidic linkages.[4] In Analysis of Carbohydrates by GLC and MS (pp. 27-41). CRC Press. (Definitive text on 5-methylfurfural formation from deoxy sugars).

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of 3-O-methyl-L-fucose

Comparison Guide: Mass Spectrometry Fragmentation of 3-O-Methyl-L-Fucose Executive Summary: The Isomer Challenge 3-O-methyl-L-fucose is a rare, bioactive deoxy sugar often associated with specific bacterial lipopolysacch...

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Mass Spectrometry Fragmentation of 3-O-Methyl-L-Fucose

Executive Summary: The Isomer Challenge

3-O-methyl-L-fucose is a rare, bioactive deoxy sugar often associated with specific bacterial lipopolysaccharides (e.g., Rhizobium, Klebsiella) and distinct helminth glycans. In drug development—particularly for conjugate vaccines and anti-bacterial targets—distinguishing this residue from its isomers (2-O-methyl-fucose, 4-O-methyl-fucose) and the parent L-fucose is critical.

The Analytical Problem: Standard linkage analysis (Permethylation


 Hydrolysis 

Reduction

Acetylation) fails to distinguish naturally occurring 3-O-methyl-fucose from terminal fucose, as both result in the same 2,3,4-tri-O-methyl derivative.

The Solution: This guide compares two validated workflows to unambiguously identify 3-O-methyl-L-fucose:

  • GC-EI-MS of Alditol Acetates (AA): The "Gold Standard" for structural confirmation.

  • LC-ESI-MS/MS (Lithium Adducts): The high-sensitivity alternative for limited sample amounts.

Strategic Comparison of Methodologies

The following table contrasts the two primary approaches for analyzing 3-O-methyl-L-fucose.

FeatureMethod A: GC-EI-MS (Alditol Acetates) Method B: LC-ESI-MS/MS (Lithium Adducts)
Primary Mechanism Hard ionization (70 eV) causing predictable C-C bond cleavages.Soft ionization with Metal-Assisted Collision Induced Dissociation (CID).
Derivatization Acetylation (converts free OH to OAc). Crucial: Do not permethylate first.None (Native) or Permethylation (if LC separation is sufficient).
Isomer Specificity High. 3-O-Me produces distinct primary ions (m/z 189) vs. 2-O-Me (m/z 117).Medium. Relies on subtle cross-ring cleavages (

,

) and retention time.
Sensitivity Nanomole range (

mol).
Femtomole range (

mol).
Data Interpretation Library match (Spectral Database). Deterministic fragmentation rules.Complex manual interpretation; requires standards for retention time matching.
Best For Structural Confirmation and de novo identification.High-throughput screening of known targets.

Deep Dive: Fragmentation Logic (GC-EI-MS)

To identify 3-O-methyl-L-fucose, we analyze it as a 1,2,4,5-tetra-O-acetyl-3-O-methyl-L-fucitol .

Mechanism of Action

In Electron Impact (EI) ionization, the methoxy group (-OMe) stabilizes the positive charge on the adjacent carbon more effectively than the acetoxy group (-OAc). This directs the "alpha-cleavage" of the carbon backbone specifically around the C3 position.

Diagnostic Ions (m/z)
Fragment TypeCleavage Site3-O-Me-Fuc (AA) 2-O-Me-Fuc (AA) Native Fucose (AA)
Primary Top C1–C2737373
Primary Top C2–C3145117 (Diagnostic) 145
Primary Top C3–C4189 (Diagnostic) 189217
Secondary Loss of AcOH129 (from 189)129157
  • The "Smoking Gun": The presence of m/z 189 combined with the absence of m/z 117 confirms the methoxy group is at C3.

  • Contrast:

    • 2-O-Me-Fuc: Yields m/z 117 (cleavage between C2(OMe) and C3).

    • Fucose: Yields m/z 217 (cleavage between C3(OAc) and C4).

Experimental Protocols

Protocol A: Preparation of Alditol Acetates (AA)

Use this protocol to distinguish natural methyl-fucose variants.

  • Hydrolysis: Dissolve glycan (50 µg) in 2M Trifluoroacetic acid (TFA). Heat at 121°C for 2 hours. Evaporate TFA under N₂ stream.

  • Reduction: Dissolve residue in 1M NH₄OH containing 10 mg/mL NaBD₄ (Sodium Borodeuteride). Note: Using Deuterium labels C1, distinguishing the top/bottom of the molecule. Incubate 2h at RT.

  • Cleanup: Add glacial acetic acid to destroy excess borodeuteride. Evaporate with methanol (3x) to remove borate complexes.

  • Acetylation: Add 100 µL Acetic Anhydride and 100 µL Pyridine. Heat at 100°C for 1 hour.

  • Extraction: Evaporate reagents. Partition between Chloroform and Water. Dry the Chloroform phase.

  • Analysis: Inject onto GC-MS (e.g., DB-5ms column).

Protocol B: ESI-MS/MS with Lithium Doping

Use for high sensitivity LC-MS applications.

  • Sample Prep: Dissolve hydrolyzed monosaccharides in 50% Methanol/Water.

  • Doping: Add Lithium Acetate to a final concentration of 0.1 mM.

  • Infusion: Direct infusion or LC separation (C18 or PGC column).

  • MS Settings: Target [M+Li]⁺ precursor (m/z 185 for Methyl-Fucose). Perform CID (Collision Induced Dissociation).[1]

  • Analysis: Look for cross-ring cleavages (A-type ions) that include/exclude the 14 Da methyl shift.

Visualization of Fragmentation Pathways

The following diagrams illustrate the structural logic required to interpret the mass spectra.

Figure 1: Comparative Fragmentation of Fucose Isomers (EI-MS)

Fragmentation cluster_0 3-O-Methyl-Fucitol Acetate cluster_1 2-O-Methyl-Fucitol Acetate Mol3 Precursor [1,2,4,5-Ac, 3-Me] MW: 348 Frag189 Primary Ion m/z 189 (C1-C3 Fragment) Mol3->Frag189 Alpha-Cleavage (C3-C4) Mol2 Precursor [1,3,4,5-Ac, 2-Me] Frag129 Secondary Ion m/z 129 (Loss of AcOH) Frag189->Frag129 - 60 Da Frag117 Primary Ion m/z 117 (C1-C2 Fragment) Mol2->Frag117 Alpha-Cleavage (C2-C3)

Caption: Diagnostic cleavage pathways for 3-O-Me vs 2-O-Me isomers. The m/z 189 ion is specific to the 3-O-methyl substitution pattern in alditol acetates.

Figure 2: Analytical Workflow Decision Tree

Workflow Start Start: Unknown Methyl-Fucose Sample Q1 Is Sample Amount > 10 µg? Start->Q1 MethodA Method A: GC-EI-MS (Alditol Acetates) Q1->MethodA Yes MethodB Method B: LC-ESI-MS/MS (Lithium Adducts) Q1->MethodB No (Trace) Deriv Derivatization: Hydrolysis -> Red -> Acetylation MethodA->Deriv ResultA Check m/z 189 vs 117 Definitive Structure Deriv->ResultA PrepB Prep: PGC-LC Separation Li+ Doping MethodB->PrepB ResultB Check Retention Time & Cross-Ring Ions PrepB->ResultB

Caption: Decision matrix for selecting the optimal mass spectrometry workflow based on sample quantity and required structural resolution.

References

  • Complex Carbohydrate Research Center (CCRC). Spectral Database for PMAAs and Alditol Acetates. University of Georgia.[2] Available at: [Link]

  • Stenutz, R. Mass Spectrometry of Partially Methylated Alditol Acetates. Stenutz Carbohydrate Index. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for L-Fucose. Available at: [Link]

  • Harvey, D. J. (2022). Analysis of Carbohydrates and Glycoconjugates by Mass Spectrometry.[2][3][4] Waters Corporation Application Notes. Available at: [Link]

  • ExPASy. GlycoMod Tool for Glycan Mass Calculation. SIB Swiss Institute of Bioinformatics. Available at: [Link]

Sources

Comparative

Technical Guide: Differentiating L-Digitalose and L-Fucose Reference Standards

Part 1: Executive Summary & Scientific Context In the analysis of bacterial polysaccharides (e.g., Pseudomonas, Mycobacterium O-antigens) and rare cardiac glycosides, the distinction between L-Fucose and its methylated d...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Context

In the analysis of bacterial polysaccharides (e.g., Pseudomonas, Mycobacterium O-antigens) and rare cardiac glycosides, the distinction between L-Fucose and its methylated derivative L-Digitalose is a critical checkpoint. Misidentification is a common pitfall due to their structural similarity and the rarity of authentic L-Digitalose standards.

This guide provides a definitive technical comparison of these two 6-deoxyhexoses. Unlike generic comparisons, we focus on the specific stereochemical and mass-spectrometric nuances required to validate their identity in complex matrices.

The Core Distinction
  • L-Fucose: 6-deoxy-L-galactose.[1][2][3] The fundamental "building block" of mammalian fucosylation and bacterial O-antigens.

  • L-Digitalose: 6-deoxy-3-O-methyl-L-galactose. Effectively, this is 3-O-methyl-L-fucose .

Part 2: Chemical Identity & Reference Sourcing[3]

Before initiating analysis, verify your reference materials against these specifications.

FeatureL-Fucose (Standard)L-Digitalose (Target)
IUPAC Name 6-deoxy-L-galactose6-deoxy-3-O-methyl-L-galactose
Synonym L-Fuc3-O-methyl-L-fucose
Formula C₆H₁₂O₅C₇H₁₄O₅
Monoisotopic Mass 164.0685 Da178.0841 Da (+14.0156 Da)
CAS Registry 2438-80-4Verify specific vendor for L-form (D-form is 4481-08-7)
Critical Moiety C3-OH (Free hydroxyl)C3-OMe (Methyl ether)
Sourcing Risk Low (Widely available)High (Often custom synthesis required; check stereochemistry)

Part 3: Analytical Performance Comparison

HPAEC-PAD (High-Performance Anion-Exchange Chromatography)

The Gold Standard for Intact Sugar Profiling

HPAEC-PAD separates sugars based on the pKa of their hydroxyl groups.

  • Mechanism: At high pH (>12), hydroxyl groups ionize. The column (e.g., Dionex CarboPac PA1/PA20) acts as an anion exchanger.

  • Prediction: Methylation of a hydroxyl group removes an ionizable proton, generally reducing the retention time compared to the parent sugar.

  • Observation:

    • L-Fucose: Elutes early (typically 2–5 min in isocratic 10–20 mM NaOH).

    • L-Digitalose: Elutes earlier than L-Fucose. The loss of the C3-OH ionization potential significantly weakens its interaction with the stationary phase.

Experimental Warning: Because L-Digitalose elutes very close to the void volume or other deoxy sugars (like Rhamnose), HPAEC-PAD alone is insufficient for absolute identification without a co-injected spike-in standard.

GC-MS (Gas Chromatography-Mass Spectrometry)

The Definitive Structural Validator

To distinguish these sugars unequivocally, we utilize Alditol Acetate (AA) derivatization. This method opens the ring, reducing anomeric confusion, and acetylates free hydroxyls.

  • L-Fucose Derivative: 1,2,3,4,5-penta-O-acetyl-L-fucitol.

  • L-Digitalose Derivative: 1,2,4,5-tetra-O-acetyl-3-O-methyl-L-fucitol.

Fragmentation Logic (Electron Impact - EI): The methoxy group at C3 directs fragmentation differently than an acetyl group.

  • Primary Fucose Fragments: m/z 117, 159, 217 (Characteristic of deoxyhexitols).

  • Primary Digitalose Fragments: The presence of the methoxy group at C3 shifts the primary cleavage. You will observe a unique fragment resulting from cleavage adjacent to the methoxy-bearing carbon.

    • Key Diagnostic: Look for the mass shift in the C3-containing fragments. The C3-OMe group stabilizes the carbocation more effectively than C3-OAc.

Part 4: Validated Experimental Protocol

Workflow: Preparation of Acetylated Alditols for GC-MS

This protocol ensures conversion of the hemiacetal to a linear alditol, followed by acetylation, allowing for distinct separation of L-Fucose and L-Digitalose.

Reagents:

  • Sodium Borohydride (NaBH₄) or Sodium Borodeuteride (NaBD₄ - Recommended for mass shift tagging)

  • Acetic Anhydride

  • Pyridine[4]

  • Trifluoroacetic Acid (TFA) for hydrolysis if starting from polysaccharide.

Step-by-Step Methodology:

  • Hydrolysis (If Polymer):

    • Incubate sample in 2M TFA at 120°C for 2 hours.

    • Evaporate TFA under Nitrogen stream.[4]

  • Reduction (Ring Opening):

    • Dissolve residue in 1M NH₄OH (0.5 mL).

    • Add 1 mg NaBD₄ (using deuterated reductant tags C1, distinguishing the aldehyde end).

    • Incubate at Room Temp for 2 hours.

    • Quench with glacial acetic acid (dropwise until bubbling stops).

    • Evaporate to dryness with methanol (3x) to remove borate complexes.

  • Acetylation:

    • Add 100 µL Acetic Anhydride and 100 µL Pyridine.

    • Incubate at 100°C for 1 hour.

    • Cool and add toluene to co-evaporate reagents under Nitrogen.

  • Extraction:

    • Partition between Dichloromethane (DCM) and Water.

    • Inject the DCM phase into GC-MS.

GC-MS Conditions:

  • Column: DB-225 or SP-2380 (Polar phase required for alditol acetates).

  • Temp Program: 180°C (hold 2 min) → 2°C/min → 240°C.

  • Result: L-Digitalose (3-O-Me) will elute earlier than L-Fucose (peracetylated) due to lower molecular weight of the derivative (OMe vs OAc) and reduced polarity.

Part 5: Visualization & Decision Logic

Structural Relationship & Identification Workflow

G Start Unknown Peak in Bacterial Hydrolysate Method_HPAEC Method 1: HPAEC-PAD (CarboPac PA1/PA20) Start->Method_HPAEC Method_GCMS Method 2: GC-MS (Alditol Acetates) Start->Method_GCMS Structure_Fuc L-Fucose (6-deoxy-L-galactose) Standard Mass: 164 Da Structure_Fuc->Method_HPAEC Reference Structure_Dig L-Digitalose (3-O-methyl-L-fucose) Standard Mass: 178 Da (+14) Structure_Dig->Method_HPAEC Reference Result_HPAEC Elution Order: Digitalose < Fucose (Methylation reduces retention) Method_HPAEC->Result_HPAEC Conclusion_Fuc Confirmed: L-Fucose Result_HPAEC->Conclusion_Fuc Matches Fuc RT Conclusion_Dig Confirmed: L-Digitalose Result_HPAEC->Conclusion_Dig Elutes Earlier Result_GCMS Fragmentation Analysis: Fucose: Penta-acetate Digitalose: Tetra-acetate + 3-OMe Method_GCMS->Result_GCMS Result_GCMS->Conclusion_Fuc No methoxy fragments Result_GCMS->Conclusion_Dig Unique 3-OMe cleavage

Figure 1: Decision logic for distinguishing L-Fucose from L-Digitalose using orthogonal chromatography and mass spectrometry.

Part 6: References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 8973, 3-O-Methylglucose (Analogous Chemistry). Retrieved October 26, 2025, from [Link]

  • Thermo Fisher Scientific. (2024). Separation of All Classes of Carbohydrates by HPAEC-PAD. LCGC International. Retrieved October 26, 2025, from [Link]

  • Pfeifer, L., et al. (2020). Validation of a Rapid GC-MS Procedure for Quantitative Distinction between 3-O-Methyl- and 4-O-Methyl-Hexoses. MDPI, Plants. Retrieved October 26, 2025, from [Link]

  • Wikipedia. (2024). Digitalose: Chemical Structure and Occurrence. Retrieved October 26, 2025, from [Link]

Sources

Validation

Comparative Retention &amp; Analysis Guide: Methylated Galactose Derivatives via GC-MS

Executive Summary In the structural characterization of polysaccharides and glycoconjugates, the analysis of methylated galactose derivatives is the industry standard for determining glycosidic linkage positions. While v...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the structural characterization of polysaccharides and glycoconjugates, the analysis of methylated galactose derivatives is the industry standard for determining glycosidic linkage positions. While various derivatives exist (permethylated alditols, methyl glycosides), Partially Methylated Alditol Acetates (PMAAs) remain the gold standard due to their informative mass spectra and predictable retention behavior on polar GC columns.

This guide compares the retention characteristics of galactose PMAAs, specifically contrasting the elution logic on high-polarity cyanopropyl phases (e.g., SP-2330, BPX70) versus non-polar phases (e.g., DB-5). It establishes a validated protocol using the Ciucanu-Kerek method, optimized for distinguishing critical isomers (e.g., 3-linked vs. 4-linked Gal) in drug development workflows.

Methodological Core: The Self-Validating Protocol

To ensure data integrity, the generation of methylated derivatives must follow a pathway that guarantees complete methylation and unambiguous mass spectral tagging. The protocol below integrates Deuterium Labeling (NaBD₄) to break the symmetry of the galactitol molecule, allowing differentiation between C1 and C6 fragments.

Optimized Workflow (Ciucanu-Kerek Modification)

Rationale: The solid-phase NaOH/DMSO method is superior to the Hakomori (liquid phase) method for speed and reduced oxidative degradation.

  • Permethylation:

    • Dissolve 0.5 mg sample in dry DMSO.

    • Add powdered NaOH (freshly ground) + Methyl Iodide (MeI).

    • Mechanism:[1] NaOH deprotonates hydroxyls; MeI acts as the methyl donor (Sɴ2 reaction).

  • Hydrolysis:

    • 2M TFA at 121°C for 2 hours.

    • Result: Cleaves glycosidic bonds; methylated hydroxyls remain intact; linkage positions become free hydroxyls.

  • Reduction (Critical Step):

    • Reduce with NaBD₄ (Sodium Borodeuteride) in 1M NH₄OH.

    • Causality: Opens the ring to form an alditol. The Deuterium atom tags C1.[2][3] Without this, 3-linked Gal and 4-linked Gal might produce symmetrical fragments that are harder to distinguish.

  • Acetylation:

    • Acetic Anhydride/Pyridine (1:1).

    • Result: Acetylates the free hydroxyls (the original linkage points).

Workflow Visualization

PMAA_Workflow Sample Polysaccharide Sample Methylation Permethylation (NaOH/DMSO/MeI) Sample->Methylation Locks non-linked OH Hydrolysis Acid Hydrolysis (2M TFA, 121°C) Methylation->Hydrolysis Exposes linkage OH Reduction Reduction (NaBD4) Hydrolysis->Reduction Ring Opening (Deuterium Tag @ C1) Acetylation Peracetylation (Ac2O/Pyridine) Reduction->Acetylation Tags linkage sites GCMS GC-MS Analysis (PMAA Derivatives) Acetylation->GCMS Volatile Derivative

Figure 1: Step-by-step derivatization pathway for generating Partially Methylated Alditol Acetates (PMAAs). Note the critical Deuterium reduction step.

Comparative Retention Data

The retention time of PMAAs is governed by the polarity of the derivative .

  • Methyl groups are non-polar.

  • Acetyl groups (linkage points) are polar.

  • Rule: On polar columns (SP-2330, BPX70), derivatives with more linkages (more acetyls) elute later.

Relative Retention Times (RRT)

Standardized relative to myo-inositol hexaacetate or internal solvent peaks on a high-polarity SP-2330 column.

Derivative (Linkage Type)Structural AbbreviationRRT (Polar Column)Elution LogicDiagnostic Ions (m/z)
Terminal Galactose 2,3,4,6-Me4-Gal0.55 - 0.60 Fastest (Most Methyls)118, 161, 162, 205
6-linked Galactose 2,3,4-Me3-Gal0.78 - 0.82 Intermediate118, 161, 189, 233
3-linked Galactose 2,4,6-Me3-Gal0.85 - 0.88 Intermediate118, 161, 234
4-linked Galactose 2,3,6-Me3-Gal0.89 - 0.92 Slow (Polar interaction)118, 233
3,6-branched Galactose 2,4-Me2-Gal1.15 - 1.20 Very Slow (High Acetyl)118, 189

Note: RRT values are approximate and depend on temperature ramp (e.g., 170°C -> 240°C @ 4°C/min). However, the order remains consistent.

Column Performance Comparison
FeatureHigh Polarity (SP-2330 / BPX70) Low Polarity (DB-5 / DB-1)
Separation Mechanism Dipole-dipole interactions with acetyl groups.Boiling point volatility.
Isomer Resolution Excellent. Easily separates 3-linked vs 4-linked isomers.Poor. Positional isomers often co-elute.
Elution Order Highly methylated (Terminal) elutes First .Highly methylated elutes First (BP effect).
Application Recommended for complex linkage analysis.Useful only for simple mixtures or permethylated oligosaccharides.

Critical Analysis & Mechanism

The Polarity-Retention Causality

On a cyanopropyl (polar) column, the interaction strength is directly proportional to the number of acetyl groups present on the alditol backbone.

  • Terminal Gal: 1 Acetyl (at C1), 4 Methyls. -> Weak interaction -> Fast Elution.

  • Branched Gal: 3 Acetyls (at C1, C3, C6), 2 Methyls. -> Strong interaction -> Slow Elution.

This "Chromatographic Rule of Thumb" allows researchers to predict where unknown peaks might appear based on expected branching.

Mass Spectral Identification Logic

While retention time is a guide, Mass Spectrometry provides the confirmation. The fragmentation follows specific cleavage patterns between methoxylated carbons.

  • Primary Fragments: Cleavage occurs between two methoxylated carbons or a methoxylated and acetoxylated carbon.

  • Symmetry Breaking: Because we used NaBD₄ , the fragment containing C1 will have a mass shift of +1 Da.

    • Example: 3-linked Gal (2,4,6-Me3). Cleavage at C3 (acetylated) is unfavorable. Cleavage between C1-C2 (both Acetyl/Methyl mix) generates specific ions.

Separation Logic Diagram

Elution_Logic Input Mixture of PMAAs Column Polar Column (SP-2330) Cyanopropyl Phase Input->Column Interaction Dipole Interaction: Acetyl Groups (Polar) vs. Stationary Phase Column->Interaction Fast Weak Interaction (High Methyl / Low Acetyl) Ex: Terminal Gal Interaction->Fast Few Acetyls Slow Strong Interaction (Low Methyl / High Acetyl) Ex: 3,6-Branched Gal Interaction->Slow Many Acetyls Result Chromatogram: Terminal -> Linear -> Branched Fast->Result Elutes Early Slow->Result Elutes Late

Figure 2: Chromatographic separation logic on polar stationary phases. Retention time is directly correlated to the degree of acetylation (linkage complexity).

Troubleshooting & Validation

To ensure the trustworthiness of your data (E-E-A-T), implement these controls:

  • Undermethylation Check: Look for peaks showing "OH" in IR or unexpected mass shifts. Undermethylation results in "artificial branching" (e.g., a 4-linked residue appearing as 3,4-branched).

  • Internal Standard: Always co-inject myo-inositol hexaacetate. If the RRT of myo-inositol shifts, recalibrate the entire run.

  • Furanose vs. Pyranose: Standard PMAA analysis converts the ring to an open chain. If distinguishing Galf (furanose) from Galp (pyranose) is required, you must look for unique linkage patterns (e.g., 4-linked Gal is usually pyranose; 5-linked Gal is furanose) or use reductive cleavage methods instead of hydrolysis.

References

  • Ciucanu, I., & Kerek, F. (1984).[1] A simple and rapid method for the permethylation of carbohydrates.[4] Carbohydrate Research, 131(2), 209-217. Link

  • Pettolino, F. A., et al. (2012). A comprehensive routine method for the analysis of cell wall polysaccharides. Nature Protocols, 7, 1590–1607. Link

  • Complex Carbohydrate Research Center (CCRC). (n.d.). Glycosyl Composition and Linkage Analysis Protocols. University of Georgia. Link

  • Doares, S. H., et al. (1991). Methodological considerations for the determination of glycosyl linkage composition. Carbohydrate Research, 210, 311-317. Link

Sources

Comparative

A Researcher's Guide to the Crystal Structure Analysis of 6-deoxy-3-O-methyl-L-galactose and Its Derivatives: A Methodological Comparison

For Immediate Release Unveiling the Three-Dimensional Architecture of Biologically Significant L-Galactose Derivatives The precise three-dimensional arrangement of atoms within a molecule is fundamental to its function....

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Unveiling the Three-Dimensional Architecture of Biologically Significant L-Galactose Derivatives

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its function. This is particularly true in the realm of drug development and molecular biology, where the specific shape of a carbohydrate can dictate its interaction with biological targets. This guide provides a comprehensive overview of the methodologies employed in the crystal structure analysis of 6-deoxy-3-O-methyl-L-galactose and its derivatives. While a definitive crystal structure for 6-deoxy-3-O-methyl-L-galactose is not publicly available in crystallographic databases, this guide will delve into the established workflows for the synthesis, crystallization, and X-ray diffraction analysis of analogous sugar derivatives. By understanding these processes, researchers can effectively approach the structural elucidation of novel carbohydrate-based compounds.

The Significance of L-Galactose Derivatives

6-deoxy-L-galactose (L-fucose) and its methylated derivatives are crucial components of various glycoconjugates, playing significant roles in cellular recognition, adhesion, and signaling pathways. The methylation at the C3 position, as seen in 6-deoxy-3-O-methyl-L-galactose, can significantly alter the molecule's hydrogen bonding capacity and overall conformation, thereby influencing its biological activity. A detailed understanding of their solid-state conformation through single-crystal X-ray diffraction is paramount for designing molecules with tailored biological functions.

Comparative Structural Insights from a Related Derivative

In the absence of a published crystal structure for 6-deoxy-3-O-methyl-L-galactose, we can draw valuable comparative insights from the crystal structure of a closely related compound, methyl 6-azido-6-deoxy-α-d-galactoside . The crystallographic data for this derivative provides a tangible example of the structural information that can be obtained and the conformational features that can be analyzed.

ParameterMethyl 6-azido-6-deoxy-α-d-galactoside[1]
Chemical Formula C₇H₁₃N₃O₅
Molecular Weight 219.20 g/mol
Crystal System Monoclinic
Space Group P2₁
Unit Cell Dimensions a = 5.8272(5) Å, b = 7.8358(6) Å, c = 11.0387(10) Å
β = 102.117(7)°
Volume 492.81(7) ų
Z 2
Ring Conformation ⁴C₁ chair

Table 1: Crystallographic data for methyl 6-azido-6-deoxy-α-d-galactoside. This data serves as a representative example for the type of information obtained from a single-crystal X-ray diffraction experiment.

The galactoside ring in this derivative adopts a stable ⁴C₁ chair conformation[1]. This is a common and low-energy conformation for pyranose rings. The analysis of intermolecular interactions, such as hydrogen bonds, reveals how these molecules pack in the solid state, which can provide insights into their physical properties and potential for crystal engineering[1].

Experimental Workflow: From Synthesis to Structure

The journey to elucidating the crystal structure of a novel sugar derivative involves a multi-step process that demands precision and a deep understanding of chemical principles.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Chemical Synthesis Purification Chromatographic Purification Synthesis->Purification Crude Product Screening Screening of Crystallization Conditions Purification->Screening Pure Compound Growth Single Crystal Growth Screening->Growth Optimal Conditions Mounting Crystal Mounting Growth->Mounting Single Crystal Data_Collection Data Collection Mounting->Data_Collection Mounted Crystal Solution Structure Solution Data_Collection->Solution Diffraction Data Refinement Structural Refinement Solution->Refinement Initial Model Validation Validation & Analysis Refinement->Validation Refined Structure

Figure 1: A generalized workflow for the crystal structure analysis of a carbohydrate derivative.

Part 1: Synthesis and Purification

The synthesis of 6-deoxy-3-O-methyl-L-galactose typically starts from a readily available L-galactose or L-fucose precursor. The synthetic route involves a series of protection, methylation, and deprotection steps.

Exemplary Synthetic Protocol (Conceptual):

  • Protection of Hydroxyl Groups: The hydroxyl groups at positions 1, 2, and 4 of a suitable L-fucose derivative are protected using standard protecting groups (e.g., benzyl or acetyl groups) to ensure selective methylation at the C3 position. The choice of protecting group is critical as it influences the reactivity of the remaining hydroxyl group and the ease of deprotection.

  • Methylation: The free hydroxyl group at the C3 position is then methylated using a methylating agent such as methyl iodide (CH₃I) in the presence of a base like sodium hydride (NaH). This Williamson ether synthesis is a robust method for forming the methyl ether linkage.

  • Deprotection: The protecting groups are subsequently removed under specific conditions that do not affect the newly formed methyl ether. For example, benzyl groups are typically removed by catalytic hydrogenation.

  • Purification: The final product is purified using chromatographic techniques, such as silica gel column chromatography, to obtain a highly pure sample, which is a prerequisite for successful crystallization.

Part 2: Crystallization

Obtaining high-quality single crystals is often the most challenging step in the process. It is an empirical science that involves screening a wide range of conditions.

Crystallization Workflow:

crystallization_workflow Start Pure Compound in Solution Vapor_Diffusion Vapor Diffusion (Hanging/Sitting Drop) Start->Vapor_Diffusion Slow_Evaporation Slow Evaporation Start->Slow_Evaporation Cooling Slow Cooling Start->Cooling Solvent_Layering Solvent/Anti-Solvent Layering Start->Solvent_Layering Optimization Optimization of Conditions (Concentration, pH, Temperature, Precipitant) Vapor_Diffusion->Optimization Slow_Evaporation->Optimization Cooling->Optimization Solvent_Layering->Optimization Crystal Single Crystal Optimization->Crystal

Figure 2: Common techniques employed for the crystallization of small molecules.

Detailed Protocol for Vapor Diffusion:

  • Prepare a concentrated solution of the purified 6-deoxy-3-O-methyl-L-galactose derivative in a suitable solvent.

  • Set up a crystallization plate: Pipette a small volume (e.g., 1-2 µL) of the sample solution onto a cover slip.

  • Invert the cover slip over a well containing a reservoir solution with a higher precipitant concentration. The well is then sealed.

  • Equilibration: The solvent from the drop slowly evaporates and diffuses into the reservoir solution, gradually increasing the concentration of the sugar derivative in the drop.

  • Crystal Growth: If the conditions are favorable, the solution will become supersaturated, and crystals will begin to form over a period of days to weeks.

Part 3: Single-Crystal X-ray Diffraction and Data Analysis

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis to determine the arrangement of atoms within the crystal lattice.

Experimental Steps:

  • Crystal Mounting: A single crystal of appropriate size and quality is carefully mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution: The collected diffraction data is used to determine the electron density map of the unit cell. From this map, the positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This process yields the final, highly accurate crystal structure.

  • Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

Conclusion and Future Directions

The crystal structure analysis of 6-deoxy-3-O-methyl-L-galactose and its derivatives is a critical endeavor for advancing our understanding of their biological roles and for the rational design of new therapeutic agents. Although a definitive crystal structure for the parent L-compound remains elusive in the public domain, the well-established methodologies outlined in this guide provide a clear roadmap for researchers in the field. The application of these techniques, from meticulous synthesis and crystallization to sophisticated X-ray diffraction analysis, will undoubtedly lead to the elucidation of the three-dimensional structures of these and other important carbohydrate molecules, paving the way for new discoveries in glycobiology and drug development.

References

  • Cheng, J. M. H., Gulab, S. A., Timmer, M. S. M., Stocker, B. L., & Gainsford, G. J. (2011). Methyl 6-azido-6-deoxy-α-d-galactoside. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1941. [Link]

  • ResearchGate. (n.d.). Methyl 6-azido-6-deoxy-α-d-galactoside. Retrieved from [Link]

Sources

Validation

A Researcher's Guide to GC-MS Library Matching for 6-Deoxy-3-O-methyl-L-galactose Alditol Acetates

For researchers, scientists, and drug development professionals engaged in carbohydrate analysis, the precise identification of monosaccharide derivatives is paramount. This guide provides an in-depth, objective comparis...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in carbohydrate analysis, the precise identification of monosaccharide derivatives is paramount. This guide provides an in-depth, objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) library matching for 6-Deoxy-3-O-methyl-L-galactose alditol acetates. We will delve into the critical aspects of sample preparation, the rationale behind experimental choices, and a comparative analysis of leading commercial and public GC-MS libraries.

The Critical Role of Monosaccharide Identification

6-Deoxy-3-O-methyl-L-galactose is a methylated deoxyhexose that can be a component of various natural products, including bacterial polysaccharides and cardiac glycosides. Its accurate identification is crucial for understanding the structure-function relationships of these molecules in biological systems. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of monosaccharides due to its high resolution and sensitivity. However, the non-volatile nature of carbohydrates necessitates a derivatization step to increase their volatility for GC analysis. The alditol acetate derivatization is a robust and widely used method that yields a single peak for each monosaccharide, simplifying chromatographic analysis.[1]

The Alditol Acetate Derivatization: A Step-by-Step Protocol

The conversion of monosaccharides to their corresponding alditol acetates is a multi-step process involving hydrolysis of the polysaccharide, reduction of the resulting monosaccharides, and subsequent acetylation of the hydroxyl groups. This process eliminates the anomeric center, resulting in a single, stable derivative for each sugar.

Experimental Protocol
  • Hydrolysis:

    • To 1-5 mg of the polysaccharide sample in a screw-capped tube, add 1 mL of 2M trifluoroacetic acid (TFA).

    • Heat the mixture at 121°C for 2 hours to cleave the glycosidic linkages.

    • Cool the sample to room temperature and evaporate the TFA under a stream of nitrogen.

  • Reduction:

    • Dissolve the dried hydrolysate in 1 mL of a freshly prepared solution of 10 mg/mL sodium borohydride (NaBH4) in 1 M ammonium hydroxide.

    • Incubate at room temperature for 1 hour to reduce the monosaccharides to their corresponding alditols.

    • Stop the reaction by the dropwise addition of glacial acetic acid until effervescence ceases.

  • Acetylation:

    • Evaporate the sample to dryness under nitrogen.

    • Add 1 mL of methanol and evaporate to dryness; repeat this step three times to remove the borate salts.

    • Add 0.5 mL of acetic anhydride and 0.5 mL of pyridine.

    • Heat at 100°C for 1 hour to acetylate the hydroxyl groups.

    • Cool the sample and add 1 mL of water to quench the excess acetic anhydride.

    • Extract the alditol acetates into 1 mL of dichloromethane (DCM).

    • Wash the DCM layer with 1 mL of water three times.

    • Dry the DCM layer over anhydrous sodium sulfate and transfer to a GC vial for analysis.

Experimental Workflow Diagram

AlditolAcetateWorkflow cluster_0 Hydrolysis cluster_1 Reduction cluster_2 Acetylation Polysaccharide Polysaccharide Sample Hydrolysis Add 2M TFA, Heat at 121°C for 2h Polysaccharide->Hydrolysis Reduction Add NaBH4 in NH4OH, Incubate for 1h Hydrolysis->Reduction StopReduction Add Glacial Acetic Acid Reduction->StopReduction Evaporation Evaporate to Dryness, Methanol Washes StopReduction->Evaporation Acetylation Add Acetic Anhydride & Pyridine, Heat at 100°C for 1h Evaporation->Acetylation Extraction Extract with DCM, Wash with Water Acetylation->Extraction GCMS GC-MS Analysis Extraction->GCMS

Caption: Workflow for the preparation of alditol acetates for GC-MS analysis.

GC-MS Library Matching: A Comparative Analysis

The final step in the identification process is to match the experimentally obtained mass spectrum of the derivatized analyte with entries in a spectral library. The quality of this match is highly dependent on the comprehensiveness and quality of the library used. We will compare three major libraries: NIST, Wiley, and Fiehn.

Expected Mass Spectrum of 6-Deoxy-3-O-methyl-L-galactose Alditol Acetate

Based on the established fragmentation patterns of partially methylated alditol acetates, we can predict the key fragments for our target molecule. The fragmentation of alditol acetates in the electron ionization (EI) source of a mass spectrometer primarily occurs through cleavage of the carbon-carbon backbone.

For 6-Deoxy-3-O-methyl-L-galactose alditol acetate, the primary cleavage is expected between the carbon atoms, with the charge being preferentially retained on the fragment containing the methoxy group. Key expected fragments include:

  • Primary Fragments: Resulting from the cleavage of the C-C backbone.

  • Secondary Fragments: Arising from the loss of neutral molecules like acetic acid (60 Da) or methanol (32 Da) from the primary fragments.

A base peak at m/z 43 (CH3CO+) is also characteristic of acetylated compounds.

Library Comparison
FeatureNIST Mass Spectral LibraryWiley Registry of Mass Spectral DataFiehn GC/MS Metabolomics Library
Primary Focus General purpose, broad coverage of chemical compounds.Comprehensive general-purpose library with a strong focus on a wide variety of organic compounds.Specifically curated for metabolomics research.
Derivatization Method Contains a wide variety of derivatives, but not specifically focused on one type.Similar to NIST, it includes a broad range of derivatized and underivatized compounds.Primarily focused on trimethylsilyl (TMS) and methoxime-TMS derivatives.[2][3]
Relevance for Alditol Acetates High likelihood of containing spectra of similar partially methylated alditol acetates due to its vast size.[4]Very large and comprehensive, increasing the probability of finding related compounds.[5][6]Less likely to contain alditol acetate derivatives, as the focus is on a different derivatization strategy.[7]
Strengths Considered the de facto standard in many laboratories; includes retention index data.[4]The largest commercially available mass spectral library, offering the highest probability of a match for a wide range of compounds.[5][6]Excellent for metabolomics studies where TMS derivatization is the method of choice; includes retention indices.[7]
Weaknesses While comprehensive, it may not have the depth of a specialized library for a specific compound class.The sheer size can sometimes lead to multiple close matches, requiring careful interpretation.Limited utility for identifying compounds derivatized by methods other than TMS, such as alditol acetates.
Decision-Making for Library Selection

LibrarySelection Start Start: Identify Unknown Monosaccharide Derivative DerivMethod Derivatization Method? Start->DerivMethod AlditolAcetate Alditol Acetate DerivMethod->AlditolAcetate Alditol Acetate TMS Trimethylsilyl (TMS) DerivMethod->TMS TMS NIST_Wiley Primary Search: NIST & Wiley Libraries AlditolAcetate->NIST_Wiley Fiehn Primary Search: Fiehn Library TMS->Fiehn MatchFound High-Confidence Match? NIST_Wiley->MatchFound Fiehn->MatchFound NoMatch No High-Confidence Match MatchFound->NoMatch No Report Report Identification MatchFound->Report Yes Manual Manual Spectral Interpretation & Comparison with Literature Data NoMatch->Manual Manual->Report

Caption: Decision tree for selecting a GC-MS library for monosaccharide identification.

Expert Recommendations and Troubleshooting

  • No Direct Match? Don't Despair. It is not uncommon for the exact derivative of a less common monosaccharide not to be present in commercial libraries. In such cases, a manual interpretation of the mass spectrum is crucial. Look for characteristic fragmentation patterns of partially methylated alditol acetates and compare them with published data for similar compounds.

  • Retention Index is Key. Whenever possible, use retention indices (RI) in addition to mass spectral matching. This provides an orthogonal piece of information that can help to distinguish between isomers that may have very similar mass spectra.

  • Consider a Custom Library. For laboratories that frequently analyze a specific class of compounds, creating a custom, in-house library of mass spectra and retention times for authenticated standards is a highly recommended practice.

  • Derivatization Artifacts. Incomplete hydrolysis, reduction, or acetylation can lead to the formation of side products that can complicate the analysis. Always run a standard mixture of common monosaccharides alongside your unknown sample to verify the efficiency of the derivatization and to have retention time markers.

References

  • FiehnLib: Mass Spectral and Retention Index Libraries for Metabolomics Based on Quadrupole and Time-of-Flight Gas Chromatography/Mass Spectrometry. [Link]

  • FiehnLib – mass spectral and retention index libraries for metabolomics based on quadrupole and time-of-flight gas chromatography/mass spectrometry. [Link]

  • (PDF) FiehnLib: Mass Spectral and Retention Index Libraries for Metabolomics Based on Quadrupole and Time-of-Flight Gas Chromatography/Mass Spectrometry. [Link]

  • Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. [Link]

  • Wiley Registry® / NIST Mass Spectral Library 2023. [Link]

  • Wiley Registry® of Mass Spectral Data, 11th Edition. [Link]

  • Wiley Spectral Libraries. [Link]

Sources

Safety & Regulatory Compliance

Safety

6-Deoxy-3-O-methyl-L-galactose proper disposal procedures

Topic: 6-Deoxy-3-O-methyl-L-galactose (L-Digitalose) Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Deoxy-3-O-methyl-L-galactose (L-Digitalose) Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists

Executive Summary & Chemical Profile

Objective: This guide provides a validated protocol for the disposal of 6-Deoxy-3-O-methyl-L-galactose (CAS: 14064-39-2), historically known as L-Digitalose .

Critical Safety Context: While the isolated sugar moiety itself is generally classified as non-hazardous under GHS/OSHA criteria, it is frequently derived from or used in the synthesis of cardiac glycosides (e.g., Digitoxin/Digoxin). The disposal pathway is strictly dictated by the compound's purity and origin. You must distinguish between the synthetic pure standard and hydrolytic byproducts potentially contaminated with cardiotoxic aglycones.

Property Data
Chemical Name 6-Deoxy-3-O-methyl-L-galactose
Synonym L-Digitalose
Molecular Formula C₇H₁₄O₅
Physical State White to off-white crystalline solid
Solubility Soluble in water, methanol; sparingly soluble in non-polar solvents
Hazard Class Intrinsic: Non-Hazardous (General Organic).[1][2] Contextual: Potential Acute Toxin (if trace glycosides present).

Pre-Disposal Risk Assessment (The "Why")

Before disposal, you must categorize the waste stream to prevent environmental contamination and regulatory violations.

  • Scenario A: Synthetic/Pure Standard: If the material was purchased as a neat standard or synthesized de novo without toxic precursors, it is treated as Non-Regulated Organic Solid .

  • Scenario B: Hydrolysate/Reaction Mixture: If the material was generated via the hydrolysis of cardiac glycosides (e.g., from Digitalis extracts), it must be presumed to contain trace amounts of Digitoxigenin or related cardenolides. This waste must be treated as P-List Equivalent (Acute Toxic) waste until validated otherwise.

Disposal Decision Matrix

DisposalMatrix Start Waste Identification: 6-Deoxy-3-O-methyl-L-galactose Origin What is the origin of the material? Start->Origin Synthetic Synthetic / Purchased Standard (>98% Purity) Origin->Synthetic Derived Derived from Cardiac Glycosides (Hydrolysis Product) Origin->Derived State Physical State? Synthetic->State Haz_Solid Stream D: Cytotoxic/Acute Toxin Solid Waste Derived->Haz_Solid Treat as Toxic Contaminant Solid_NonHaz Stream A: Non-Regulated Organic Solid Waste State->Solid_NonHaz Solid Liquid_Aq Stream B: Aqueous Waste (Check Local POTW Limits) State->Liquid_Aq Aqueous Solution Liquid_Solv Stream C: Flammable/Mixed Solvent Waste State->Liquid_Solv Organic Solvent

Figure 1: Decision matrix for segregating L-Digitalose waste based on origin and physical state.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Use this for expired standards or excess synthetic material.

  • Container Selection: Use a high-density polyethylene (HDPE) wide-mouth jar.

  • Labeling: Affix a "Non-Hazardous Chemical Waste" label. Explicitly write: 6-Deoxy-3-O-methyl-L-galactose (Sugar Derivative).

  • Segregation: Do not mix with oxidizers (nitrates, perchlorates) or acute toxins.

  • Disposal Action: Seal the container and transfer to your facility's Non-Regulated Waste accumulation area.

    • Note: While water-soluble, do not flush down the drain unless your facility has a specific permit for high-BOD (Biological Oxygen Demand) sugar wastes. Bacterial fermentation in plumbing can cause blockages [1].

Protocol B: Liquid Waste (Solvent-Based)

Use this for mother liquors or reaction solvents (e.g., Methanol, Pyridine).

  • Characterization: Identify the primary solvent.

    • Methanol/Ethanol = Ignitable Waste (D001) .

    • Dichloromethane = Toxic/Halogenated Waste (F002) .

  • Bulking: Pour into the appropriate solvent carboy (Halogenated vs. Non-Halogenated).

  • Record Keeping: On the waste log, list the solvent as the primary constituent and "L-Digitalose (<1%)" as a trace contaminant.

  • Safety Check: Ensure the pH is between 5–9. Methylated sugars are stable, but extreme pH in waste drums can generate heat or gas if mixed with incompatible streams.

Protocol C: Contaminated Waste (Glycoside Origin)

Use this if the sugar was cleaved from Digitoxin/Digoxin.

  • Assumption of Toxicity: Treat as if it contains the aglycone (LD50 oral rat ~10-60 mg/kg for parent compounds).

  • Segregation: Use a dedicated "Acute Toxin" or "Cytotoxic" waste bin (often yellow or chemically resistant bags).

  • Deactivation (Optional but Recommended): If in solution, treat with activated charcoal to adsorb organic contaminants before sealing.

  • Disposal Action: Incineration is the mandatory destruction method for cardiac glycoside byproducts [2]. Label clearly: Contains trace Cardiac Glycosides.

Emergency Procedures: Spills & Exposure

Despite low intrinsic toxicity, treat all white powders in a synthesis lab as potential hazards until verified.

Scenario Immediate Action Cleanup Protocol
Dry Spill (Powder) 1. Isolate area.2. Don PPE (N95 mask, Nitrile gloves).Sweep, Don't Dust: Use a dustpan and brush. Do not use compressed air. Place in a sealed bag. Wipe surface with damp paper towels.
Wet Spill (Solvent) 1. Extinguish ignition sources.2. Ventilate area.[2][3][4][5][6][7]Absorb: Use vermiculite or spill pads. Decontaminate: Wash area with 10% bleach solution followed by water to remove sticky sugar residues.
Skin Contact Remove contaminated clothing.[2][3][4][6]Wash with soap and copious water for 15 minutes.[3] Methylated sugars are skin-permeable but generally non-irritating [3].
Spill Response Workflow

SpillResponse Spill Spill Detected Assess Assess Hazard: Pure vs. Toxic Origin Spill->Assess PPE Don PPE: Gloves, Lab Coat, Goggles Assess->PPE Contain Containment: Absorbent Pads / Damp Wipe PPE->Contain Disposal Disposal: Seal in HazWaste Bag Contain->Disposal

Figure 2: Operational workflow for laboratory spill response.

Regulatory Framework (RCRA & EPA)[8][9]

  • RCRA Classification: 6-Deoxy-3-O-methyl-L-galactose is not listed under 40 CFR 261.33 (P or U lists).

  • Waste Coding:

    • Pure Solid: Non-RCRA Regulated (unless characteristic D001/D003 applies, which is unlikely).

    • In Methanol: D001 (Ignitable).[8]

    • In Pyridine: D038 (Pyridine) or F005 .

  • Environmental Fate: As a saccharide derivative, it has high biological oxygen demand (BOD). Large releases into waterways can deplete oxygen, harming aquatic life. Zero-discharge to sewer is the Best Management Practice (BMP).

References

  • American Chemical Society (ACS). "Laboratory Waste Management: A Guide." ACS Committee on Chemical Safety. [Link]

  • National Institutes of Health (NIH). "PubChem Compound Summary for CID 57348292: L-Digitalose." PubChem. [Link][1]

  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Orientation Manual." EPA.gov. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Safe Handling of 6-Deoxy-3-O-methyl-L-galactose

Hazard Assessment: A Precautionary Approach Due to the absence of a specific Safety Data Sheet (SDS) for 6-Deoxy-3-O-methyl-L-galactose, a precautionary principle is advised. Based on data from analogous compounds, it is...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: A Precautionary Approach

Due to the absence of a specific Safety Data Sheet (SDS) for 6-Deoxy-3-O-methyl-L-galactose, a precautionary principle is advised. Based on data from analogous compounds, it is prudent to treat this chemical as a potential mild irritant to the eyes, skin, and respiratory tract.[1] Ingestion and inhalation should be avoided.[1][2] It is expected to be a solid, likely crystalline, powder.

Property Expected Characteristic (Based on Analogs) Source
Physical StateSolid (Powder)[3]
Potential Health EffectsMay cause eye, skin, and respiratory tract irritation. May be harmful if swallowed or inhaled.[1][2]
IncompatibilitiesStrong oxidizing agents.[4]
CarcinogenicityNot listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA (for D-Galactose).[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to minimize exposure. The following recommendations are based on standard laboratory practices for handling low-hazard chemical powders.[5]

Eye and Face Protection
  • Mandatory: ANSI Z87.1-compliant safety glasses with side shields should be worn at all times in the laboratory where this chemical is handled.[5]

  • Recommended for Splash Hazard: When there is a potential for splashing, such as when preparing solutions, chemical splash goggles should be worn.[5] For larger quantities or when a higher risk of splashing exists, a face shield worn over safety glasses provides an additional layer of protection.[6][7]

Skin Protection
  • Gloves: Disposable nitrile gloves are recommended for providing short-term protection against a broad range of chemicals.[6] It is crucial to inspect gloves for any signs of damage before use and to change them immediately if contact with the chemical is suspected.[8] Always remove gloves and wash your hands thoroughly before leaving the laboratory.

  • Lab Coat: A buttoned, long-sleeved lab coat is required to protect the skin and clothing from potential contamination.[6]

Respiratory Protection
  • Under Normal Conditions: If handling small quantities in a well-ventilated area, respiratory protection is typically not required.[9]

  • When Dust is Generated: If there is a potential for generating dust, such as when weighing or transferring large quantities of the powder, a NIOSH-approved N95 respirator is recommended to prevent inhalation.[7][10]

Operational Plan: From Receipt to Disposal

A systematic approach to handling 6-Deoxy-3-O-methyl-L-galactose ensures safety and minimizes the risk of contamination.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] Keep it away from incompatible materials such as strong oxidizing agents.[4]

Handling and Use

The following workflow is designed to mitigate the risks associated with handling a powdered chemical.

Safe Handling Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Prep Don Appropriate PPE Vent Ensure Proper Ventilation Weigh Weigh Chemical in a Fume Hood or Vented Enclosure Vent->Weigh Transfer Carefully Transfer to Reaction Vessel Weigh->Transfer Clean Clean Spill Immediately Transfer->Clean Decon Decontaminate Work Area Clean->Decon Dispose Dispose of Waste Properly Decon->Dispose Remove_PPE Remove and Dispose of PPE Dispose->Remove_PPE

Caption: A workflow diagram illustrating the key steps for the safe handling of 6-Deoxy-3-O-methyl-L-galactose.

Spill Response

In the event of a spill:

  • Evacuate: If the spill is large, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Carefully sweep up the solid material, avoiding the generation of dust, and place it into a suitable, labeled container for disposal.[1][2]

  • Clean: Clean the spill area with soap and water.[2]

Disposal Plan: Responsible Waste Management

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Solid Waste: Unused or contaminated solid 6-Deoxy-3-O-methyl-L-galactose should be placed in a clearly labeled, sealed container.

  • Contaminated Materials: Used gloves, weigh boats, and other contaminated disposable materials should be collected in a designated hazardous waste container.

  • Disposal Vendor: Arrange for the disposal of chemical waste through a licensed disposal company.[2][11] Do not dispose of this chemical down the drain or in the regular trash.[1][2][12]

References

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 6-Deoxy-L-galactose. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • CPAchem Ltd. (2023, February 2). Safety data sheet. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • University of Nevada, Reno. (2025, January). Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

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